VK13
Description
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Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-methoxy-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxo-1H-pyridin-3-yl)propan-2-yl]amino]pentan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5/c1-14(2)10-19(23(31)26-16(13-29)11-15-6-5-9-25-22(15)30)28-24(32)20-12-17-18(27-20)7-4-8-21(17)33-3/h4-9,12-14,16,19,27H,10-11H2,1-3H3,(H,25,30)(H,26,31)(H,28,32)/t16-,19-/m0/s1 |
InChI Key |
HTAVESGJJFXPQN-LPHOPBHVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Discovery and Synthesis of VK-2019, a Novel Inhibitor of Epstein-Barr Virus Nuclear Antigen 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers. The persistence and replication of the viral genome in latently infected cells are critically dependent on the viral protein, Epstein-Barr Nuclear Antigen 1 (EBNA1). This dependency makes EBNA1 a prime therapeutic target for EBV-associated cancers. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of VK-2019, a first-in-class, orally bioavailable small-molecule inhibitor of EBNA1.
Discovery of VK-2019
The discovery of VK-2019 stemmed from a structure-based drug design strategy aimed at identifying potent and selective inhibitors of the EBNA1 DNA-binding domain. Initial efforts involved high-throughput in silico virtual screening of extensive compound libraries against the crystal structure of the EBNA1 DNA-binding domain. This computational approach identified a promising 2,3-disubstituted benzoic acid scaffold as a potential inhibitor.
Fragment-based screening and X-ray crystallography were then employed to optimize the initial hits, leading to the development of a series of potent inhibitors, including VK-2019. These compounds were found to selectively inhibit the DNA-binding activity of EBNA1.
Chemical Synthesis of VK-2019
While a detailed, step-by-step synthesis protocol for VK-2019 is not publicly available, the synthesis of structurally related 2,3-disubstituted benzoic acid derivatives suggests a plausible synthetic route. The core structure of VK-2019 is 2-(1H-indol-6-yl)-3-(2-(4-(((tetrahydro-2H-pyran-4-yl)oxy)methyl)phenyl)ethynyl)benzoic acid. The synthesis would likely involve a convergent approach, preparing the substituted indole (B1671886), the functionalized phenylacetylene (B144264), and the benzoic acid core separately before coupling them.
Key Hypothetical Synthesis Steps:
-
Synthesis of the Indole Moiety: Preparation of a 6-substituted indole building block.
-
Synthesis of the Phenylacetylene Moiety: Functionalization of a phenylacetylene precursor with the tetrahydro-2H-pyran-4-yl)oxy)methyl group.
-
Assembly of the Core Structure: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, would likely be employed to connect the indole and phenylacetylene moieties to a central benzoic acid derivative.
-
Final Modifications and Purification: Subsequent reaction steps to install the final functional groups and purification by methods such as column chromatography and recrystallization to yield the final active pharmaceutical ingredient.
Mechanism of Action
VK-2019 acts as a selective inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1).[1][2] EBNA1 is essential for the replication and maintenance of the EBV genome within latently infected host cells.[1] The mechanism of action of VK-2019 involves binding to the DNA-binding domain of EBNA1, thereby inhibiting its ability to bind to the viral origin of replication (oriP). This disruption of EBNA1-DNA interaction interferes with the replication, maintenance, and segregation of the EBV episome, ultimately leading to the death of EBV-associated tumor cells.[1]
Mechanism of Action of VK-2019
Preclinical and Clinical Data
Preclinical Studies
In preclinical studies, VK-2019 demonstrated potent and selective inhibition of the proliferation of EBV-positive tumors in xenograft models. This inhibition was associated with a reduction in the expression of several EBV-encoded genes. The compound exhibited favorable pharmacokinetic properties in mouse studies, including good oral bioavailability.
Phase I/IIa Clinical Trial
A first-in-human, open-label, multicenter Phase I/IIa clinical trial (Protocol VK-2019-001) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of VK-2019 in patients with Epstein-Barr Virus-positive nasopharyngeal carcinoma.
Experimental Protocol:
-
Study Design: An accelerated titration design was used for dose escalation, followed by cohort expansion.
-
Patient Population: Patients with advanced (recurrent or metastatic) EBV-positive nasopharyngeal carcinoma.
-
Dosage and Administration: VK-2019 was administered orally once daily at doses ranging from 60 mg to 1800 mg.
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Pharmacokinetic Analysis: Blood samples were collected after the first dose and at steady-state to determine pharmacokinetic parameters. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the quantitative analysis of VK-2019 in human plasma.
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Pharmacodynamic Assessments: Tumor biopsies were collected at baseline and during treatment to analyze EBV copy number and viral and cellular gene expression. Circulating tumor EBV DNA plasma levels were also monitored.
VK-2019 Phase I/IIa Clinical Trial Workflow
Quantitative Data Summary:
| Parameter | Result |
| Dosage Range | 60 mg to 1800 mg orally once daily |
| Maximum Tolerated Dose (MTD) | Not established |
| Terminal Half-life (T1/2) | Approximately 12 hours |
| Cmax and AUC | Increased with dose escalation up to 920 mg |
| Clinical Response | One patient achieved a partial response |
| Pharmacodynamic Effects | Decreases in EBV DNA plasma levels observed in some patients. Reduced EBV genome copy number and viral gene expression in tumor biopsies. |
Safety and Tolerability:
VK-2019 was generally well-tolerated, with most adverse events being grade 1-3. The favorable safety profile is consistent with a small molecule inhibitor of a viral protein with no known human ortholog.
Conclusion and Future Directions
VK-2019 is a promising, first-in-class, selective inhibitor of EBNA1 with a well-defined mechanism of action and a favorable safety profile in early clinical trials. The demonstration of on-target biological activity in patients with EBV-positive nasopharyngeal carcinoma provides a strong rationale for further development. Future studies will likely focus on optimizing the dosing regimen, exploring combination therapies, and expanding the evaluation of VK-2019 in other EBV-associated malignancies. The development of VK-2019 represents a significant advancement in targeted therapy for virus-driven cancers.
References
In Vitro Mechanism of Action of Selective Thyroid Hormone Receptor-Beta Agonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information available pertains to the selective thyroid hormone receptor-beta (THR-β) agonist VK2809. The compound "VK13" is not found in the reviewed scientific literature, and it is presumed to be a typographical error for VK2809, a clinical-stage drug candidate from Viking Therapeutics. This guide will focus on the in vitro mechanism of VK2809 and its active metabolite, VK2809A, with comparative data from other well-characterized THR-β agonists.
Executive Summary
VK2809 is a liver-directed prodrug designed for oral administration.[1][2] In hepatocytes, it is cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme to release its active metabolite, VK2809A.[1][3] This active form is a potent and selective agonist of the thyroid hormone receptor-beta (THR-β).[4] THR-β is the predominant isoform of the thyroid hormone receptor in the liver and is a key regulator of lipid and lipoprotein metabolism. The selectivity for the beta isoform is critical, as activation of the alpha isoform (THR-α), found predominantly in cardiac tissue and bone, is associated with adverse effects such as tachycardia and bone density loss. The in vitro mechanism of action of VK2809A involves selective binding to THR-β, recruitment of coactivators, and subsequent modulation of target gene transcription to promote lipid metabolism.
Core Mechanism: Selective THR-β Agonism
Thyroid hormones (TH) exert their physiological effects by binding to nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors. The two major isoforms, TRα and TRβ, are encoded by separate genes. The therapeutic goal for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) is to selectively activate THR-β in the liver to achieve beneficial effects on cholesterol and triglycerides while avoiding the adverse effects of THR-α activation.
The active metabolite of VK2809, VK2809A, acts as a thyromimetic, selectively binding to the ligand-binding domain (LBD) of THR-β. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes involved in fatty acid metabolism and cholesterol homeostasis.
Signaling Pathway Diagram
The diagram below illustrates the intracellular signaling pathway initiated by the active metabolite, VK2809A.
Caption: VK2809 cellular mechanism of action.
Quantitative In Vitro Data
The potency and selectivity of VK2809A have been characterized using several in vitro assays. The data are summarized below, with other known THR-β agonists provided for comparison.
Table 1: Coactivator Recruitment Potency and Selectivity (TR-FRET Assay)
This cell-free assay measures the ligand-dependent recruitment of a coactivator peptide to the THR ligand-binding domain (LBD).
| Compound | THRα EC₅₀ (nM) | THRβ EC₅₀ (nM) | Selectivity Ratio (α/β) |
| T₃ (control) | 18.9 | 24.5 | 0.8 |
| VK2809A | 165.7 | 65.6 | 2.5 |
| MGL-3196 | 2221.0 | 173.9 | 12.8 |
| GC-1 | 24.2 | 26.5 | 0.9 |
| Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. |
Table 2: Transcriptional Activation Potency and Selectivity (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate transcription via THRα or THRβ in engineered HEK293T cells.
| Compound | THRα EC₅₀ (nM) | THRβ EC₅₀ (nM) | Selectivity Ratio (α/β) |
| T₃ (control) | 0.4 | 0.6 | 0.7 |
| VK2809A | 11.2 | 5.8 | 1.9 |
| MGL-3196 | 1718.0 | 299.8 | 5.7 |
| GC-1 | 1.4 | 1.0 | 1.4 |
| Data from a luciferase reporter assay in HEK293T cells transfected with THRα or THRβ expression plasmids. |
Table 3: Target Gene Expression in Human Hepatocytes (RT-qPCR)
This assay quantifies the expression of CPT1A, a known THR target gene involved in fatty acid oxidation, in the human hepatocyte cell line Huh-7.
| Compound | CPT1A Expression EC₅₀ (nM) |
| T₃ (control) | 0.3 |
| VK2809 (Prodrug) | 589.1 |
| VK2809A (Active) | 8.3 |
| MGL-3196 | 303.1 |
| GC-1 | 1.3 |
| Data from RT-qPCR analysis in Huh-7 cells following 24-hour treatment. |
Key Experimental Protocols
TR-FRET Coactivator Recruitment Assay
This assay quantifies the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide in the presence of a test compound.
Principle: The assay uses a Terbium (Tb)-labeled anti-GST antibody that binds to the GST-tagged THR-LBD (donor) and a Fluorescein-labeled coactivator peptide (acceptor). When the agonist binds to the LBD, it recruits the coactivator peptide, bringing the donor and acceptor into close proximity. Excitation of the Tb donor results in a FRET signal to the fluorescein (B123965) acceptor, which can be measured.
Workflow Diagram:
Caption: Workflow for a TR-FRET coactivator recruitment assay.
Detailed Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. Further dilute these stocks into the final assay buffer to create 2X working solutions.
-
Reagent Preparation: Prepare a 4X solution of GST-tagged THRβ-LBD and a 4X solution of Tb-labeled anti-GST antibody and fluorescein-labeled coactivator peptide (e.g., SRC2-2) in TR-FRET Coregulator Buffer.
-
Assay Plate Setup: Add 10 µL of 2X compound dilutions to a low-volume 384-well plate.
-
Reaction: Add 5 µL of the 4X THRβ-LBD solution, followed by 5 µL of the 4X coactivator peptide/antibody mixture to all wells for a final volume of 20 µL.
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Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at ~495 nm (Tb emission) and ~520 nm (FRET signal).
-
Analysis: Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission signals. Plot the emission ratio against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀ value.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene (luciferase) in a cellular context.
Principle: Host cells (e.g., HEK293T) are transiently co-transfected with an expression plasmid for the nuclear receptor of interest (e.g., THRβ) and a reporter plasmid containing a luciferase gene downstream of TREs. If the test compound activates the receptor, the receptor-ligand complex binds to the TREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of receptor activation.
Workflow Diagram:
Caption: Workflow for a cell-based THR-β reporter gene assay.
Detailed Methodology:
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Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells using a lipid-based transfection reagent with plasmids encoding for full-length human THRβ, Retinoid X Receptor (RXR), and a firefly luciferase reporter gene under the control of a TRE-containing promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
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Plating: Following transfection, seed the cells into 96-well white assay plates at a density of ~10,000-20,000 cells per well and incubate for 4-6 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of test compounds in the appropriate assay medium. Remove the existing medium from the cells and add the compound-containing medium.
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Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
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Luminescence Detection: Discard the treatment medium. Lyse the cells and measure luciferase activity using a commercial dual-luciferase assay system according to the manufacturer's protocol. This involves sequential addition of reagents to measure firefly and then Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized relative light units (RLU) against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to calculate EC₅₀ values.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This assay is used to measure changes in the mRNA levels of specific THR target genes in response to compound treatment in a relevant cell line, such as human hepatoma Huh-7 cells.
Principle: Total RNA is extracted from cells after treatment with the test compound. The RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR with gene-specific primers to amplify and quantify the target gene's expression level. The expression is normalized to a stably expressed housekeeping gene.
Detailed Methodology:
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Cell Culture and Treatment: Seed Huh-7 cells in 12- or 24-well plates and allow them to reach ~80% confluency. Treat cells with vehicle or serial dilutions of the test compound for 24 hours.
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RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
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cDNA Synthesis: Convert 1 µg of total RNA to cDNA using a reverse transcription kit with oligo(dT) or random primers.
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qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., CPT1A, DIO1) or a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
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qPCR Amplification: Run the plate in a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 2-5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
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Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and relative to the vehicle-treated control. Plot the fold change in expression against compound concentration to determine EC₅₀ values.
Conclusion
The in vitro data collectively demonstrate that VK2809 is a prodrug that is metabolized to VK2809A, a potent and selective THR-β agonist. Through direct binding and activation of the THR-β isoform, VK2809A initiates the transcription of key genes involved in lipid metabolism. The selectivity for THR-β over THR-α, confirmed in multiple assay formats, is the foundational characteristic that predicts a therapeutic window for achieving desired metabolic effects in the liver while minimizing the risk of off-target effects in other tissues. The experimental protocols outlined provide a robust framework for characterizing the in vitro mechanism of action of this and other selective thyromimetics.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
Preliminary Studies on VK13 Effects: Information Not Publicly Available
Following a comprehensive search for preliminary studies regarding the effects of a compound designated "VK13," it has been determined that there is no publicly available scientific literature, clinical trial data, or preclinical information associated with this identifier.
This lack of information prevents the creation of the requested in-depth technical guide or whitepaper. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to "this compound."
It is possible that "this compound" is an internal project code, a very early-stage compound not yet disclosed in public forums, or a misidentification. Further clarification on the specific chemical name, alternative identifiers, or the research institution associated with "this compound" is necessary to proceed with this request.
VK13 solubility and stability profile
Initial searches for the solubility and stability profile of a compound designated "VK13" have not yielded any relevant scientific data. The term "this compound" appears to be predominantly associated with a transaction code within SAP software systems, and no publicly available information linking this identifier to a chemical or pharmaceutical substance could be found.
A comprehensive search of scientific databases and chemical literature has failed to identify a compound with the designation "this compound." This suggests that "this compound" may be an internal project code, a non-standardized abbreviation, or an identifier not yet disclosed in public research.
Without a recognized chemical name, such as an IUPAC name, CAS registry number, or a common name cited in published literature, it is not possible to access the specific technical data required to fulfill the user's request. Information on solubility, stability, experimental protocols, and associated signaling pathways is contingent on the unambiguous identification of the chemical entity .
Researchers, scientists, and drug development professionals seeking this information are advised to verify the correct chemical identifier for the compound of interest. Accurate identification is the critical first step for accessing the detailed technical guide and data visualizations requested.
Initial Toxicity Screening of a Novel Compound: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound designated "VK13" in the context of biomedical research and toxicology did not yield any relevant results. The term "this compound" appears to refer to a commercial construction product. Therefore, this document serves as an in-depth technical guide and template for the initial toxicity screening of a hypothetical novel therapeutic compound, hereinafter referred to as Compound X . The data and specific pathways presented are illustrative.
Introduction to Preclinical Toxicity Screening
The initial toxicity screening of a new chemical entity (NCE) is a critical step in the drug development process. It aims to identify potential safety concerns early, helping to de-risk a project and guide further development.[1][2] This phase typically involves a battery of in vitro and in vivo tests to assess the compound's general toxicity, its potential to cause genetic damage, and its effects on major physiological systems.[2][3][4] The primary goals of these initial studies are to determine a safe starting dose for first-in-human studies, identify potential target organs for toxicity, and establish a preliminary safety profile.
This guide outlines a standard workflow for the initial toxicity screening of Compound X, presenting methodologies and data in a structured format for researchers and drug development professionals.
General Toxicity Assessment
General toxicity studies evaluate the adverse effects of a compound after single or repeated doses. These studies are crucial for determining the maximum tolerated dose (MTD) and identifying dose-limiting toxicities.
Acute Toxicity
Acute toxicity studies assess the effects of a single, high dose of a compound. The results are used to classify the substance by its toxicity and to guide dose selection for longer-term studies.
Table 1: Acute Oral Toxicity of Compound X in Rodents (LD50)
| Species | Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Mouse | CD-1 | Male | 1500 | 1200 - 1800 | Sedation, ataxia at doses >1000 mg/kg |
| Mouse | CD-1 | Female | 1650 | 1350 - 1950 | Sedation, ataxia at doses >1000 mg/kg |
| Rat | Sprague-Dawley | Male | >2000 | N/A | No mortality or significant clinical signs |
| Rat | Sprague-Dawley | Female | >2000 | N/A | No mortality or significant clinical signs |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
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Animal Model: Use adult, nulliparous, non-pregnant female rodents (as they are often slightly more sensitive).
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Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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Dosing: Administer a single oral dose of Compound X using a gavage needle. The initial dose is selected based on preliminary range-finding studies.
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Procedure: Dose one animal at a time. If the animal survives for 48 hours, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
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Observation: Observe animals for clinical signs of toxicity immediately after dosing and then periodically for 14 days. Body weight is recorded weekly.
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Endpoint: The primary endpoint is mortality within the 14-day observation period. A necropsy is performed on all animals at the end of the study.
Genetic Toxicology
Genotoxicity assays are performed to assess the potential of a compound to induce mutations or chromosomal damage.
Table 2: In Vitro Genotoxicity Profile of Compound X
| Assay | Test System | Metabolic Activation | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 0.1 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without S9 | 1 - 100 µM | Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y/tk+/- cells | With and Without S9 | 1 - 100 µM | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: Use a panel of at least four Salmonella typhimurium strains and one Escherichia coli strain.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).
-
Procedure:
-
Add Compound X at various concentrations, the bacterial tester strain, and either S9 mix or a buffer to molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A positive result is a dose-dependent increase in revertant colonies that is at least twice the background level.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on essential physiological functions.
Table 3: In Vitro Safety Pharmacology Profile of Compound X
| Target | Assay Type | Test System | IC50 / EC50 (µM) | Result |
| hERG Channel | Patch Clamp | HEK293 cells | > 30 | Low risk of QT prolongation |
| CNS Receptor Panel | Radioligand Binding | 44 common receptors | > 10 for all targets | Low risk of off-target CNS effects |
| Respiratory System | Plethysmography | Conscious Rats | No significant effect up to 300 mg/kg | Low risk of respiratory depression |
Experimental Protocol: hERG Patch Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Method: Employ whole-cell patch-clamp electrophysiology to measure hERG channel currents.
-
Procedure:
-
Obtain a stable baseline current recording.
-
Perfuse the cells with increasing concentrations of Compound X.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.
Hypothetical Toxicity Pathway
To illustrate a potential mechanism of toxicity, the following diagram outlines a hypothetical pathway where Compound X induces mitochondrial dysfunction, leading to oxidative stress and apoptosis.
Conclusion and Next Steps
The initial toxicity screening of Compound X reveals a generally favorable safety profile. The compound exhibits low acute toxicity, is non-genotoxic in a standard in vitro panel, and shows minimal off-target activity in safety pharmacology assays. Based on these results, progression to 28-day repeated-dose toxicity studies in two species (one rodent, one non-rodent) is recommended to further characterize the safety profile and support the initiation of Phase I clinical trials.
References
Unraveling the Biochemical Profile of VK13: A Technical Overview
Initial investigations into the biochemical properties of a compound designated "VK13" have yielded no discernible data within the public scientific domain. Comprehensive searches of chemical and biological databases, as well as the broader scientific literature, have failed to identify a molecule with this identifier.
This suggests that "this compound" may represent an internal project code, a novel and yet-to-be-disclosed compound, or a potential misnomer. As such, the following guide is presented as a template, outlining the requisite experimental data and theoretical frameworks necessary for a thorough biochemical characterization, which can be populated once definitive information on this compound becomes available.
Core Biochemical Properties: A Data-Driven Approach
A comprehensive understanding of any therapeutic candidate's biochemical profile is paramount for preclinical and clinical development. For a compound like this compound, this would involve a multi-faceted investigation encompassing its direct molecular interactions, cellular effects, and broader physiological impact.
Quantitative Analysis of Molecular Interactions
The cornerstone of a compound's biochemical profile lies in the quantitative assessment of its interaction with its biological target(s). This data is crucial for establishing potency, selectivity, and the fundamental mechanism of action.
| Parameter | Description | Experimental Method(s) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of ligand at which half of the target binding sites are occupied. A lower Kd indicates a higher binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays |
| Inhibitory/Activation Constant (Ki/Ka) | The concentration of a compound required to produce half-maximal inhibition or activation of a target enzyme or receptor. | Enzyme kinetics assays, Receptor binding assays |
| IC50/EC50 | The concentration of a compound that elicits 50% of the maximal inhibitory or effective response in a cellular or biochemical assay. | Cell-based functional assays, Enzyme activity assays |
| Pharmacokinetic Parameters (ADME) | Absorption, Distribution, Metabolism, and Excretion properties of the compound in a biological system. | In vivo animal studies, In vitro cell culture models (e.g., Caco-2 for absorption) |
| Pharmacodynamic Parameters | The relationship between drug concentration at the site of action and the resulting effect, including the time course and intensity of therapeutic and adverse effects. | In vivo animal models, Clinical trials |
Elucidating the Mechanism of Action: Signaling Pathways and Cellular Responses
Beyond direct target engagement, a thorough understanding of how this compound modulates intracellular signaling cascades is critical. This involves identifying the downstream effectors and cellular processes that are altered following compound administration.
Hypothetical Signaling Pathway Modulated by this compound
Should this compound be identified as, for example, a kinase inhibitor, its impact on a relevant signaling pathway would be a key area of investigation. The following diagram illustrates a generic kinase signaling cascade that could be perturbed.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Methodologies: A Blueprint for Characterization
The generation of reliable and reproducible data is contingent upon the use of well-defined and validated experimental protocols. The following outlines standard methodologies that would be employed to characterize a novel compound like this compound.
Experimental Workflow: From Target Identification to In Vivo Efficacy
The process of characterizing a novel compound follows a logical progression from in vitro biochemical assays to cell-based functional screens and finally to in vivo models of disease.
Methodological & Application
Application Notes and Protocols for the RK13 Cell Line in Cell Culture Assays
A Note on Terminology: Initial searches for "VK13" did not yield information on a specific compound or reagent used in cell culture. It is highly probable that this was a typographical error and the intended subject was the RK13 cell line . This document provides detailed application notes and protocols for the use of the RK13 cell line in various cell culture assays.
Introduction to the RK13 Cell Line
The RK13 cell line, derived from the kidney of a 5-week-old rabbit (Oryctagus cuniculus), is an epithelial-like cell line widely used in virology and other areas of cell biology.[1][2] These cells are particularly valuable as hosts for transfection and for the propagation and study of a variety of viruses.[1][3][4]
Key Characteristics:
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Morphology: Epithelial-like
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Growth Properties: Adherent
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Viral Susceptibility: Susceptible to a broad range of viruses, including Rubella virus, Herpes Simplex Virus (HSV), Vaccinia virus, Rabbitpox virus, and Myxoma virus.
Core Applications in Cell Culture Assays
The RK13 cell line is a versatile tool for a range of in vitro assays, primarily in the field of virology. Key applications include:
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Viral Titer Determination: Quantifying the concentration of infectious virus particles in a sample.
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Plaque Assays: Determining the number of plaque-forming units (PFUs) in a virus stock and assessing viral cytotoxicity.
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Cytotoxicity Assays: Evaluating the effect of compounds or viral infection on cell viability.
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Viral Neutralization Assays: Assessing the ability of antibodies to neutralize viral infectivity.
-
Studies of Viral Pathogenesis: Investigating the molecular and cellular mechanisms of viral infection and replication.
Experimental Protocols
General Cell Culture and Maintenance of RK13 Cells
Materials:
-
RK13 cells (e.g., ATCC CCL-37)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO2)
Protocol for Subculturing:
-
Grow RK13 cells in a T-75 flask in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
Plaque Assay for Viral Titer Determination
This protocol is a standard method to quantify the number of infectious viral particles.
Materials:
-
Confluent monolayers of RK13 cells in 6-well plates
-
Virus stock of interest
-
Serum-free EMEM for dilutions
-
Overlay medium (e.g., 2X EMEM mixed 1:1 with 1.6% SeaPlaque agarose)
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Seed RK13 cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial 10-fold dilutions of the virus stock in serum-free EMEM.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells by adding 200 µL of each viral dilution to duplicate wells.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption. Gently rock the plates every 15-20 minutes.
-
After the adsorption period, aspirate the inoculum.
-
Gently add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-10 days, depending on the virus, until plaques are visible.
-
To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 2 hours.
-
Carefully remove the agarose (B213101) overlay.
-
Stain the cell monolayer with Crystal Violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in wells with 10-100 plaques to calculate the viral titer in Plaque-Forming Units per mL (PFU/mL).
Experimental Workflow for Plaque Assay:
References
- 1. The involvement of survival signaling pathways in rubella-virus induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Rubella Virus Infection on a Secondary Inflammatory Response in Polarized Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rubella virus capsid protein induces apoptosis in transfected RK13 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Preclinical Research on VK13: A Methodological Overview for Animal Studies
Absence of specific experimental data for a compound designated "VK13" in publicly available scientific literature precludes the creation of a detailed application note and protocol as requested. Extensive searches for preclinical studies, including efficacy, safety, and pharmacokinetic data related to a "this compound" experimental protocol in animal models, did not yield any specific results.
To fulfill the user's request for detailed application notes, protocols, data tables, and signaling pathway diagrams, access to specific preclinical research data on this compound is essential. This information would typically include:
-
Target Indication: The disease or condition this compound is intended to treat.
-
Mechanism of Action: The specific molecular target and signaling pathway through which this compound exerts its effects.
-
Animal Models: The specific species and disease models used to evaluate the compound (e.g., mouse models of a particular cancer, rat models of a metabolic disease).
-
Efficacy Studies: Experimental designs, including dosing regimens, routes of administration, and outcome measures that demonstrate the therapeutic benefit of this compound.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as the relationship between drug concentration and its pharmacological effect.
-
Toxicology and Safety Studies: Results from studies designed to assess the safety profile of this compound in animals.
Without this foundational information, the generation of accurate and meaningful application notes and protocols is not possible. The following sections provide a generalized framework and examples of what could be included if such data were available.
I. Hypothetical Data Presentation: Efficacy of this compound in a Murine Xenograft Model
This table is a template illustrating how quantitative data would be presented. The values are purely illustrative.
| Treatment Group | N | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 150 | - | +5% |
| This compound (10 mg/kg) | 10 | 800 ± 90 | 46.7 | +2% |
| This compound (30 mg/kg) | 10 | 450 ± 50 | 70.0 | -1% |
| Positive Control | 10 | 500 ± 60 | 66.7 | -3% |
II. Illustrative Experimental Protocol: Efficacy Assessment in a Xenograft Model
This protocol is a generalized example and would need to be adapted based on specific experimental details for this compound.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
This compound (provided by [Source])
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Human cancer cell line (e.g., A549)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Calipers
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously implant 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Drug Administration:
-
Prepare this compound formulations at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
III. Example Visualizations: Signaling Pathway and Experimental Workflow
These diagrams are hypothetical and represent the type of visualizations that would be created based on actual data for this compound.
Caption: Hypothetical signaling pathway for this compound, illustrating its inhibitory action on a target receptor, leading to the promotion of apoptosis.
Application Notes and Protocols for VK13 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK13, also known as Compound 6, is a potent dual inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro (3C-like protease).[1] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including tumor progression and viral entry. The SARS-CoV-2 3CLpro is a viral protease essential for the replication of the virus. The dual inhibitory action of this compound makes it a valuable tool for research in oncology, virology, and other areas of drug development.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for experimental use.
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₄O₅ | [1] |
| Molecular Weight | 452.50 g/mol | Calculated |
| Storage Temperature | -20°C | [1] |
| Known Targets | Human Cathepsin L (hCatL), SARS-CoV-2 3CLpro | [1] |
| Appearance | Solid (form may vary) | General |
| Solubility | Likely soluble in DMSO | Inferred from similar compounds |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS) if available from the supplier. As a standard laboratory practice, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Preparing a this compound Stock Solution
The following protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for cathepsin L inhibitors.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.525 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 452.50 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 452.50 g/mol = 0.004525 g = 4.525 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, stock solutions in DMSO are generally stable for several months.
Preparation of Working Solutions
For most cell-based experiments, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock solution:
-
Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Calculation: 10 µL of 10 mM stock solution + 990 µL of cell culture medium.
-
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Calculation: 100 µL of 100 µM intermediate solution + 900 µL of cell culture medium.
-
-
Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Signaling Pathways and Experimental Workflows
This compound Inhibition of Cathepsin L-Mediated Cellular Processes
Cathepsin L is involved in various cellular processes, including the degradation of extracellular matrix proteins, which can facilitate tumor cell invasion and metastasis. It also plays a role in antigen presentation and processing.
Caption: this compound inhibits active Cathepsin L, preventing ECM degradation and subsequent cell invasion.
This compound Inhibition of SARS-CoV-2 Replication via 3CLpro
The SARS-CoV-2 3CLpro is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins (nsps) that are essential for viral replication.
Caption: this compound inhibits the 3CLpro, blocking the processing of viral polyproteins and viral replication.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: A stepwise workflow for the preparation and storage of a this compound stock solution.
References
Application Notes and Protocols for the Analytical Detection of VK13
For Researchers, Scientists, and Drug Development Professionals
Note on Analyte Identification: The term "VK13" is not a standardized identifier in widely available scientific literature. Based on available information, it is presumed that "this compound" refers to the preclinical drug candidate K 13 V , a peptide-based neuroprotectant with a mechanism of action involving PTEN inhibition. The following application notes are based on this assumption and describe analytical methods suitable for the quantification of therapeutic peptides in biological samples.
Introduction
The development of novel therapeutics like the peptide-based drug candidate this compound requires robust and reliable analytical methods to characterize its pharmacokinetic and pharmacodynamic properties. Accurate quantification of this compound in various biological matrices is crucial for preclinical and clinical studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for two widely used analytical techniques for peptide quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Section 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of peptides in complex biological matrices like plasma.[1][2] This technique offers high specificity, a wide dynamic range, and the ability to multiplex, making it a gold standard in bioanalysis.[2][3]
Application Note: LC-MS/MS for this compound Quantification
This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The method involves a simple sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE) to enrich the peptide and remove interfering substances.[4] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a therapeutic peptide like this compound in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of this compound) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a suitable C18 cartridge to further clean up the sample and concentrate the analyte.
-
Elute the peptide from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
Section 2: Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that provides high sensitivity and throughput for the quantification of peptides and proteins in biological fluids. A sandwich ELISA format is commonly used for therapeutic peptides, offering excellent specificity by utilizing two antibodies that recognize different epitopes on the target peptide.
Application Note: ELISA for this compound Quantification
This application note outlines the development of a sandwich ELISA for the quantification of this compound in serum or plasma. The assay relies on a pair of monoclonal antibodies specific to this compound. One antibody is used for capture and is coated onto the microplate, while the other is used for detection and is conjugated to an enzyme, such as horseradish peroxidase (HRP). The signal is generated by the enzymatic conversion of a substrate, and the intensity is proportional to the concentration of this compound.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated sandwich ELISA for a therapeutic peptide like this compound.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 50 pg/mL |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% recovery) | 85-115% |
| Specificity | No significant cross-reactivity with related peptides |
Experimental Protocol: Sandwich ELISA for this compound
1. Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of capture antibody (anti-VK13) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of this compound standards and dilute the unknown samples in assay buffer.
-
Add 100 µL/well of standards and samples to the plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Add 100 µL/well of HRP-conjugated detection antibody (anti-VK13) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Signal Development and Measurement:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow Diagram
Caption: Sandwich ELISA workflow for this compound quantification.
Section 3: this compound Mechanism of Action - PTEN Signaling Pathway
This compound is reported to act as a neuroprotectant through the inhibition of PTEN (Phosphatase and Tensin Homolog). PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting PTEN, this compound is expected to enhance the activity of this pro-survival pathway.
PTEN Signaling Pathway Diagram
The following diagram illustrates the core components of the PTEN signaling pathway and the putative site of action for this compound. PTEN dephosphorylates PIP3 to PIP2, thus antagonizing the PI3K pathway. Inhibition of PTEN by this compound would lead to an accumulation of PIP3, resulting in the activation of Akt and its downstream effectors, which promote cell survival and inhibit apoptosis.
Caption: this compound inhibits PTEN, leading to activation of the pro-survival PI3K/Akt pathway.
References
- 1. Bioanalytical Method Development and Validation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VK13 in Non-Alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis.[1][2] It is a growing global health concern linked to metabolic disruptions like obesity, type 2 diabetes, and dyslipidemia.[1][2] VK13 (also known as VK2809) is a novel, liver-directed, orally available small molecule prodrug of a potent and selective thyroid hormone receptor-beta (THR-β) agonist.[3] This document provides detailed application notes and protocols for the use of this compound in NASH research, summarizing key data and experimental methodologies.
Mechanism of Action
This compound exerts its therapeutic effects in NASH primarily through the selective activation of the thyroid hormone receptor-beta (THR-β) in the liver.[3] THR-β is the predominant isoform in the liver and plays a crucial role in regulating lipid and cholesterol metabolism.[3][4]
Key aspects of this compound's mechanism of action include:
-
Increased Fatty Acid Oxidation: Activation of THR-β stimulates mitochondrial β-oxidation, leading to the breakdown of fatty acids in hepatocytes. This helps to reduce the accumulation of triglycerides, a hallmark of steatosis.
-
Reduced de novo Lipogenesis: this compound helps to decrease the synthesis of new fatty acids in the liver by downregulating key lipogenic genes.[5]
-
Enhanced Cholesterol Metabolism: THR-β activation increases the conversion of cholesterol to bile acids and enhances the uptake of LDL cholesterol from the circulation, thereby lowering overall cholesterol levels.[5]
-
Anti-inflammatory Effects: By reducing lipotoxicity and cellular stress resulting from fat accumulation, this compound can indirectly mitigate the inflammatory processes that drive NASH progression.[6]
The liver-targeting prodrug design of this compound is intended to maximize its therapeutic effects within the liver while minimizing potential off-target effects in other tissues where THR-α is more predominantly expressed, such as the heart and bone.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other THR-β agonists in the context of NASH and related metabolic conditions.
Table 1: Preclinical Efficacy of THR-β Agonists in Animal Models of NASH
| Compound | Animal Model | Key Findings | Reference |
| GC-1 | High-fat-fed Sprague-Dawley rats | Reduced hepatic triglyceride content by 75%.[4] | [4] |
| KB-2115 | High-fat-fed Sprague-Dawley rats | Prevented hepatic steatosis.[4] | [4] |
| Resmetirom (MGL-3196) | Diet-induced mouse model of NASH | Significant reduction in liver fat, inflammation, and fibrosis. | [3] |
Table 2: Clinical Trial Data for THR-β Agonists in NASH and NAFLD
| Compound | Phase | Patient Population | Key Endpoints & Results | Reference |
| VK2809 | Phase 2 | Patients with hypercholesterolemia and NAFLD | Positive outcomes, currently in a Phase 2b trial for biopsy-confirmed NASH.[3] | [3] |
| Resmetirom (MGL-3196) | Phase 2 | Patients with NASH | Significantly reduced liver fat content at 12 and 36 weeks.[3] | [3] |
| Resmetirom (MGL-3196) | Phase 3 (MAESTRO-NASH) | Adults with MASH and moderate-to-advanced fibrosis | Met both primary endpoints: NASH resolution without worsening of fibrosis and fibrosis improvement without worsening of NASH.[7][8] | [7][8] |
Experimental Protocols
In Vitro Studies: Assessing the Effects of this compound on Hepatocytes
This protocol outlines a general method for evaluating the efficacy of this compound in an in vitro model of hepatic steatosis.
Objective: To determine the effect of this compound on lipid accumulation in cultured hepatocytes.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes.[9]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids) to induce steatosis.
-
This compound (active metabolite).
-
Oil Red O staining solution.
-
Triglyceride quantification kit.
-
qRT-PCR reagents for gene expression analysis.
Protocol:
-
Cell Culture and Steatosis Induction:
-
Plate hepatocytes at a suitable density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Induce steatosis by treating the cells with a fatty acid-supplemented medium for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of the active metabolite of this compound in a suitable solvent (e.g., DMSO).
-
Treat the steatotic hepatocytes with varying concentrations of this compound for 24-48 hours. Include a vehicle control group.
-
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining:
-
Fix the cells with 10% formalin.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Wash and acquire images using a microscope.
-
Quantify the staining intensity using image analysis software.
-
-
Triglyceride Quantification:
-
Lyse the cells and measure the intracellular triglyceride content using a commercial kit.
-
-
-
Gene Expression Analysis (Optional):
-
Isolate total RNA from the treated cells.
-
Perform qRT-PCR to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation (e.g., CPT1A, ACADL).
-
In Vivo Studies: Evaluating this compound in an Animal Model of NASH
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a diet-induced animal model of NASH.
Objective: To evaluate the effect of this compound on liver histology and metabolic parameters in a mouse or rat model of NASH.
Animal Model:
-
Commonly used models include mice or rats fed a high-fat, high-sugar diet (HFHSD) or a methionine- and choline-deficient (MCD) diet to induce NASH.[2][10][11]
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats.
-
Specialized diet for NASH induction (e.g., HFHSD or MCD diet).
-
This compound formulation for oral gavage.
-
Equipment for blood collection and tissue harvesting.
-
Reagents for histological analysis (e.g., H&E, Sirius Red staining).
-
Kits for measuring serum ALT, AST, triglycerides, and cholesterol.
Protocol:
-
NASH Induction:
-
Acclimate animals for one week.
-
Feed the animals the specialized NASH-inducing diet for a sufficient duration to establish the disease phenotype (typically 8-16 weeks).
-
-
This compound Treatment:
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for biochemical analysis.
-
Euthanize the animals and harvest the liver for histological and gene expression analysis.
-
-
Analysis:
-
Serum Biochemistry: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology:
-
Fix a portion of the liver in formalin and embed in paraffin.
-
Perform H&E staining to assess steatosis, inflammation, and ballooning.
-
Use Sirius Red or Trichrome staining to evaluate fibrosis.
-
Score the histological features using a standardized system (e.g., NAFLD Activity Score - NAS).
-
-
Liver Triglyceride Content: Homogenize a portion of the liver and measure triglyceride levels.
-
Gene Expression Analysis: Analyze the expression of relevant genes in liver tissue via qRT-PCR or RNA-seq.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow
Caption: In vivo experimental workflow for this compound in a NASH model.
References
- 1. Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 4. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Current and Potential Therapies Targeting Inflammation in NASH [frontiersin.org]
- 7. Hepatic thyroid hormone receptor-β signalling: Mechanisms and recent advancements in the treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Steatosis (NAFLD) and Steatohepatitis (NASH) Exhibit Hepatic Lobe-Specific Gelatinases Activity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Binding Affinity: A General Guide to Techniques and Protocols
A thorough search for the binding affinity of a molecule designated "VK13" did not yield specific results in the public domain of scientific literature. The term "this compound" appears in the context of SAP software for pricing conditions and not in relation to biochemical interactions. Therefore, this document provides a comprehensive overview of widely-used techniques for measuring the binding affinity of biomolecules in general, which can be adapted for a specific molecule of interest once its identity and that of its binding partner are known.
Binding affinity, the strength of the interaction between two molecules, is a critical parameter in drug development and biological research. It is typically quantified by the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger binding interaction.[1][2] The choice of method for measuring binding affinity depends on the specific molecules being studied, the required throughput, and the desired level of detail regarding the interaction kinetics.[2]
Key Techniques for Measuring Binding Affinity
Several robust methods are available to researchers for quantifying binding affinity. These can be broadly categorized as label-free and labeled techniques.
Label-Free Techniques: These methods measure the intrinsic properties of the interacting molecules and do not require modification with tags or labels, thus allowing the study of molecules in their native state.[1]
-
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[2] It provides real-time data on the association and dissociation of the complex, allowing for the determination of both kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[2][3]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer.[1] The change in the interference pattern upon binding of an analyte to the immobilized ligand is used to determine binding kinetics and affinity.[1]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact.[1][3] One molecule is titrated into a solution containing the other, and the heat released or absorbed is measured. ITC is considered the gold standard for binding affinity determination as it provides a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).[3]
-
Grating-Coupled Interferometry (GCI): GCI is another optical biosensor technique that measures the change in the phase of light upon binding of an analyte to a ligand immobilized on a waveguide surface. It is a highly sensitive method capable of measuring KD values in the millimolar to picomolar range.[1]
Labeled Techniques: These methods typically involve attaching a reporter molecule (e.g., a fluorophore, enzyme, or radioisotope) to one of the binding partners.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay where one molecule is immobilized on a surface, and its binding partner, which is labeled with an enzyme, is added.[1] The binding is detected by the enzymatic conversion of a substrate to a colored or fluorescent product. Competitive ELISAs can be used to determine the binding affinity of antibody pairs.[4]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[4] When a small fluorescently labeled molecule binds to a larger molecule, its tumbling rate in solution slows down, leading to an increase in the polarization of the emitted light. This change can be used to determine the binding affinity.[4]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a luminescence-based method that measures the energy transfer between a bioluminescent donor (luciferase) and a fluorescent acceptor molecule when they are in close proximity.[4] It is often used to study protein-protein interactions in living cells.[4]
Data Presentation
Quantitative data from binding affinity experiments are typically summarized in tables to facilitate comparison between different interactions or conditions.
| Interacting Molecules | Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) |
| Protein A + Ligand X | SPR | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 nM |
| Protein A + Ligand Y | BLI | 3.4 x 10⁴ | 5.0 x 10⁻³ | 150 nM |
| Protein B + Ligand X | ITC | - | - | 58 nM |
| Protein C + Ligand Z | SPR | 8.9 x 10⁵ | 1.1 x 10⁻⁴ | 0.12 nM |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible binding affinity data. Below are generalized protocols for three common techniques.
Surface Plasmon Resonance (SPR) Protocol
-
Ligand Immobilization:
-
Select a sensor chip compatible with the ligand and immobilization chemistry (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
-
Binding Measurement:
-
Inject running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Prepare the ligand and macromolecule in the same buffer to minimize buffer mismatch effects.
-
Thoroughly degas the solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Load the macromolecule into the sample cell and the ligand into the injection syringe.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell.
-
Measure the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable model to determine KD, stoichiometry (n), and enthalpy (ΔH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Binding Protocol
-
Plate Coating:
-
Coat a microplate with the target protein and incubate to allow for adsorption.
-
Wash the plate to remove any unbound protein.
-
Block the remaining protein-binding sites on the plate with a blocking buffer.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the unlabeled competitor ligand.
-
Mix each dilution with a constant concentration of the enzyme-labeled ligand.
-
Add the mixtures to the coated plate and incubate to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound ligands.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance against the concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the KD.
-
Experimental Workflow and Signaling Pathways
Visualizing experimental workflows and signaling pathways can aid in understanding the complex processes involved in binding affinity studies and their biological context.
Caption: A generalized workflow for measuring binding affinity.
Once the binding partners are identified, their interaction can often be placed within a larger biological context, such as a signaling pathway. For example, the binding of a growth factor to its receptor can initiate a downstream signaling cascade.
References
Application Notes and Protocols for In Vivo Studies of Cathepsin L and 3CLpro Inhibitors
Topic: Dosage and Concentration of VK13-like Compounds for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on publicly available data for compounds with similar mechanisms of action to a molecule designated "this compound (Compound 6)," a potent inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro. As no specific in vivo data for a compound explicitly named "this compound" has been identified in the public domain, the information provided herein is based on analogous inhibitors to guide initial experimental design. Researchers are strongly encouraged to conduct dose-response and toxicity studies for their specific compound of interest.
Introduction
This document provides detailed application notes and protocols for the in vivo administration of compounds targeting Cathepsin L and SARS-CoV-2 3CLpro, based on existing research with representative inhibitors. These notes are intended to serve as a starting point for researchers designing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of novel inhibitors in relevant animal models.
Data Presentation: Quantitative Data Summary
The following tables summarize reported in vivo dosages and administration routes for representative Cathepsin L and SARS-CoV-2 3CLpro inhibitors.
Table 1: In Vivo Dosage of a Representative Cathepsin L Inhibitor (Z-FY-CHO)
| Compound | Animal Model | Indication | Dosage | Administration Route | Reference |
| Z-FY-CHO | Ovariectomized Mouse | Osteoporosis | 2.5-10 mg/kg | Intraperitoneal | [1] |
Table 2: In Vivo Dosage of a Representative SARS-CoV-2 3CLpro Inhibitor (JZD-07)
| Compound | Animal Model | Indication | Dosage | Administration Route | Bioavailability | Reference |
| JZD-07 | Mouse | COVID-19 | 20 mg/kg | Oral | 28.1% | [2] |
| JZD-07 | Mouse | COVID-19 | 10 mg/kg | Intraperitoneal | 95% | [2] |
| JZD-07 | K18-hACE2 Mouse | COVID-19 | 300 mg/kg b.i.d. | Not Specified | - | [2] |
Experimental Protocols
Protocol 1: Evaluation of a Cathepsin L Inhibitor in a Mouse Model of Osteoporosis
This protocol is based on the reported in vivo use of Z-FY-CHO.[1]
Objective: To assess the efficacy of a Cathepsin L inhibitor in preventing bone loss in an ovariectomized (OVX) mouse model of osteoporosis.
Materials:
-
Cathepsin L inhibitor (e.g., Z-FY-CHO)
-
Vehicle (e.g., sterile PBS with 1% DMSO)
-
Female C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Micro-CT scanner for bone mineral density (BMD) analysis
Procedure:
-
Animal Model:
-
Acclimate mice for one week before the experiment.
-
Perform bilateral ovariectomy on the experimental group to induce osteoporosis. A sham operation should be performed on the control group.
-
Allow a recovery period of one week post-surgery.
-
-
Drug Administration:
-
Prepare the Cathepsin L inhibitor solution in the appropriate vehicle.
-
Divide the OVX mice into vehicle and treatment groups.
-
Administer the inhibitor intraperitoneally at a dose range of 2.5-10 mg/kg daily for 4 weeks. The vehicle group receives an equivalent volume of the vehicle.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the femurs and tibias for analysis.
-
Measure bone mineral density (BMD), bone volume/total volume (BV/TV), and other relevant bone parameters using micro-CT.
-
-
Data Analysis:
-
Compare the bone parameters between the vehicle-treated OVX group and the inhibitor-treated OVX groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Evaluation of a SARS-CoV-2 3CLpro Inhibitor in a Mouse Model of COVID-19
This protocol is based on the reported in vivo studies of JZD-07.[2]
Objective: To determine the antiviral efficacy of a SARS-CoV-2 3CLpro inhibitor in a mouse model of infection.
Materials:
-
SARS-CoV-2 3CLpro inhibitor (e.g., JZD-07)
-
Vehicle for oral and intraperitoneal administration
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
Biosafety Level 3 (BSL-3) facility
-
Reagents for viral load quantification (qRT-PCR)
-
Tissue homogenization equipment
Procedure:
-
Animal Model and Infection:
-
House K18-hACE2 mice in a BSL-3 facility.
-
Infect mice intranasally with a sublethal dose of SARS-CoV-2.
-
-
Drug Administration:
-
Prepare the inhibitor for the desired administration route (oral or intraperitoneal).
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).
-
Administer the inhibitor at the selected dose (e.g., 10 mg/kg IP, 20 mg/kg PO, or 300 mg/kg b.i.d.). A vehicle control group should be included.
-
-
Efficacy Assessment:
-
Monitor body weight and clinical signs of disease daily.
-
At specific time points post-infection (e.g., day 2 and day 5), euthanize a subset of mice from each group.
-
Collect lung tissue for viral load determination.
-
-
Viral Load Quantification:
-
Homogenize the lung tissue.
-
Extract viral RNA from the tissue homogenates.
-
Quantify viral RNA levels using qRT-PCR.
-
-
Data Analysis:
-
Compare the viral titers in the lungs of treated and vehicle control groups. A statistically significant reduction in viral load indicates antiviral efficacy.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Role of secreted Cathepsin L in tumor invasion and metastasis and its inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies of a novel inhibitor.
References
Application Notes: VK13 as a Molecular Probe for Soluble Transferrin Receptor (sTfR) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: VK13 is a synthetic peptide with the amino acid sequence VEYHFLSPYVSPK. It serves as a stable, surrogate molecular probe for the human soluble transferrin receptor (sTfR). The transferrin receptor (TfR) is a transmembrane glycoprotein (B1211001) crucial for iron uptake by cells. A soluble form of TfR (sTfR) is present in serum and serves as a valuable biomarker for assessing iron status and erythropoiesis. Elevated levels of sTfR are associated with various conditions, including iron deficiency anemia and certain cancers.
These application notes describe the use of the this compound peptide as a template for the synthesis of Molecularly Imprinted Polymers (MIPs). These MIPs can then be utilized for the specific enrichment and subsequent quantification of sTfR from biological samples, such as serum, using targeted proteomics via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers a robust and specific alternative to antibody-based methods for sTfR analysis.
Quantitative Data Summary
The performance of this compound-imprinted polymers for the enrichment and quantification of sTfR has been evaluated, and the key data are summarized in the table below.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 200 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) Accuracy | 7.5% | [2] |
| Intra-day Precision | < 10.7% | [1] |
| Inter-day Precision | < 7.8% | [1] |
| Sensitivity Enhancement with MIPs | ~12-fold | [1][2] |
| sTfR in Healthy Volunteers (n=20) | 1.59 ± 0.36 µg/mL | [2] |
| sTfR in Breast Cancer Patients (n=20) | 1.82 ± 0.42 µg/mL | [2] |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for VK13
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK13 is a potent, small-molecule inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CL protease (3CLpro). With Ki values of 2.6 nM and 0.55 nM for hCatL and 3CLpro respectively, and an anti-SARS-CoV-2 activity with an EC50 of 1.25 µM, this compound presents a significant tool for research in oncology, virology, and immunology.[1][2] These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₄O₅ |
| Molecular Weight | 452.50 g/mol |
| SMILES | CC(C)C--INVALID-LINK--C=O">C@@HNC(=O)C2=CC3=C(N2)C=CC=C3OC |
| Target(s) | Human Cathepsin L (hCatL), SARS-CoV-2 3CLpro |
| Pathway(s) | Microbiology/Virology, Cancer Cell Invasion and Metastasis |
Laboratory Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
Safety Precautions
This compound is a potent enzyme inhibitor and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the powdered form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust.
Storage Conditions
Adherence to the recommended storage conditions will ensure the long-term stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Keep the vial tightly sealed. |
| Solution in DMSO | -20°C | Up to 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage of solutions. |
Note: Before use, allow the product to equilibrate to room temperature for at least one hour.[2]
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol is designed to measure the inhibitory activity of this compound against purified human cathepsin L.
Materials:
-
Human Cathepsin L (recombinant)
-
Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute human cathepsin L in Assay Buffer to the desired working concentration.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of diluted this compound or vehicle control (DMSO in Assay Buffer)
-
20 µL of diluted human cathepsin L
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the cathepsin L substrate to each well.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a fluorometric plate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of this compound concentration.
In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol measures the inhibitory effect of this compound on the activity of purified SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
SARS-CoV-2 3CLpro (recombinant)
-
3CLpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer.
-
Enzyme Preparation: Dilute SARS-CoV-2 3CLpro in Assay Buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add:
-
40 µL of Assay Buffer
-
5 µL of diluted this compound or vehicle control
-
5 µL of diluted SARS-CoV-2 3CLpro
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 50 µL of the 3CLpro FRET substrate to each well.
-
Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition and IC50 value for this compound as described in the cathepsin L assay.
Cell-Based Antiviral Assay for SARS-CoV-2
This protocol assesses the ability of this compound to inhibit SARS-CoV-2 replication in a cell culture model. Note: This experiment must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
Reagents for quantifying viral replication (e.g., RT-qPCR or plaque assay)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound diluted in cell culture medium. Include a vehicle control (DMSO).
-
Infection: After a 1-hour pre-treatment, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the infected plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Quantification of Viral Replication:
-
RT-qPCR: Extract viral RNA from the cell culture supernatant and quantify the viral load using reverse transcription-quantitative polymerase chain reaction.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the vehicle control. Determine the EC50 value.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that its antiviral or anti-cancer effects are not due to general cell toxicity.
Materials:
-
Cell line of interest (e.g., Vero E6, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations, including a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the same duration as the primary functional assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability. Calculate the CC50 (50% cytotoxic concentration) value.
Signaling Pathways and Experimental Workflows
Cathepsin L Inhibition in Cancer Progression
Cathepsin L is known to be involved in tumor progression and metastasis through the degradation of the extracellular matrix (ECM) and processing of growth factors.[3] Inhibition of cathepsin L by this compound can interfere with these processes.
Caption: this compound inhibits Cathepsin L, preventing ECM degradation and growth factor activation.
SARS-CoV-2 3CLpro Inhibition in Viral Replication
The SARS-CoV-2 3CLpro is essential for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication. This compound's inhibition of 3CLpro disrupts this process.
Caption: this compound inhibits 3CLpro, halting the processing of viral polyproteins.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A general workflow for the preclinical development of this compound.
References
- 1. Prediction and biochemical analysis of putative cleavage sites of the 3C-like protease of Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SARS-CoV-2 PLpro and 3CLpro human proteome substrates using substrate phage display coupled with protein network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: VK13 Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing VK13 in their experiments. This compound is a novel small molecule inhibitor targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the downstream signaling kinase ERK (Extracellular signal-regulated kinase). By binding to ERK, this compound prevents its phosphorylation and activation, thereby blocking the propagation of signals from growth factors and mitogens that would otherwise lead to changes in gene expression and cell behavior.
Q2: What are the recommended cell lines for testing this compound efficacy?
A2: Cell lines with known mutations or hyperactivation of the MAPK/ERK pathway, such as those with BRAF or RAS mutations, are highly recommended for initial efficacy studies. Examples include A375 (melanoma, BRAF V600E), and HCT116 (colon cancer, KRAS G13D).
Q3: What is the optimal concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium of choice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of cell proliferation | 1. Sub-optimal concentration of this compound. 2. Cell line is not dependent on the MAPK/ERK pathway. 3. Compound degradation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm pathway activation in your cell line via Western blot for phosphorylated ERK (p-ERK). 3. Use a fresh aliquot of this compound and minimize exposure to light and repeated freeze-thaw cycles. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects of this compound. 2. Contamination of cell culture. | 1. Test this compound in a non-sensitive cell line to assess baseline cytotoxicity. 2. Regularly test for mycoplasma contamination and ensure aseptic technique. |
| Inconsistent Western blot results for p-ERK | 1. Sub-optimal antibody concentration. 2. Issues with protein extraction or quantification. 3. Inappropriate sample loading. | 1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Use a robust lysis buffer and perform a protein quantification assay (e.g., BCA) to ensure equal loading. 3. Load equal amounts of protein per lane and use a loading control (e.g., GAPDH, β-actin). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol details the procedure to assess the inhibitory effect of this compound on the MAPK/ERK signaling pathway.
-
Cell Lysis:
-
Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound for 2 hours.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE and Transfer:
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Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins on a 10% SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk in TBST for 1 hour.
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Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
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Detection:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 50 |
| HCT116 | Colon Cancer | KRAS G13D | 120 |
| MCF7 | Breast Cancer | Wild-type | >10,000 |
| Normal Fibroblasts | - | Wild-type | >10,000 |
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for evaluating this compound efficacy.
Technical Support Center: Overcoming Potential Off-Target Effects of VK13
Disclaimer: While VK13 is a known potent dual inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro (3CL-PR), its comprehensive off-target profile is not extensively documented in publicly available literature. This technical support center provides a generalized framework and best practices for researchers to identify, validate, and mitigate potential off-target effects of this compound, using hypothetical scenarios for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent dual inhibitor of two proteases: human cathepsin L (hCatL) and the 3C-like protease (3CLpro) of SARS-CoV-2.[1][2] Its inhibitory activity is in the low nanomolar range for both targets.
Q2: What are off-target effects and why are they a concern for an inhibitor like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological targets. For this compound, this could mean inhibition of other human proteases (e.g., other cathepsins) or entirely unrelated proteins. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
Common indicators of potential off-target effects include:
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Unexpected cytotoxicity: Cell death occurring at concentrations close to the EC50 for the on-target effect.
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Phenotype mismatch: The observed cellular phenotype does not align with the known biological roles of cathepsin L or SARS-CoV-2 3CLpro.
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Inconsistent results with other inhibitors: A different, structurally unrelated inhibitor of cathepsin L or 3CLpro does not reproduce the same phenotype.
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Rescue experiments fail: Re-introduction of a drug-resistant form of the target protein does not reverse the observed phenotype.
Q4: What general strategies can I employ to minimize potential off-target effects of this compound?
To minimize off-target effects, a multi-pronged approach is recommended:[3]
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Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
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Orthogonal Validation: Confirm key findings using structurally and mechanistically different inhibitors for the same target.
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Genetic Approaches: Use techniques like siRNA or CRISPR to knockdown the target protein and verify that the resulting phenotype matches the inhibitor's effect.
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Control Experiments: Always include a negative control compound that is structurally similar to this compound but inactive against the target.
Troubleshooting Guide for Potential this compound Off-Target Effects
This guide provides a structured approach to troubleshoot common issues that may arise from off-target activities of this compound.
| Issue Observed | Potential Cause | Recommended Action(s) | Expected Outcome |
| High cytotoxicity at or near the effective concentration. | Off-target inhibition of an essential protein (e.g., a critical kinase or another vital protease). | 1. Perform a broad off-target screening assay (e.g., kinome scan, protease panel).2. Conduct a cell viability assay with a panel of cell lines to check for differential sensitivity.3. Compare with a structurally distinct inhibitor of the same target. | 1. Identification of unintended targets.2. If cytotoxicity persists across different inhibitors, it may be an on-target effect. |
| Observed phenotype is inconsistent with cathepsin L or 3CLpro inhibition. | This compound may be modulating a different signaling pathway. | 1. Use a genetic approach (siRNA/CRISPR) to knock down cathepsin L (or express 3CLpro in a relevant system) and see if the phenotype is replicated.2. Perform phosphoproteomics or transcriptomics to identify affected pathways.3. Consult off-target databases with the chemical structure of this compound. | 1. Confirmation of whether the phenotype is on-target.2. Identification of novel signaling pathways affected by this compound. |
| Conflicting results between in vitro and in-cell assays. | Differences in cell permeability, compound stability, or the cellular environment altering the target landscape. | 1. Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay.2. Evaluate the metabolic stability of this compound in your cell culture system. | 1. Confirmation of whether this compound is reaching and binding to its intended target in a cellular context. |
Quantitative Data on Inhibitor Selectivity (Hypothetical)
The following tables present hypothetical data to illustrate how to assess the selectivity of this compound.
Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Cysteine Proteases
| Protease Target | Ki (nM) | Selectivity (Ki Off-target / Ki On-target) |
| Cathepsin L (On-target) | 2.6 | - |
| SARS-CoV-2 3CLpro (On-target) | 0.55 | - |
| Cathepsin B | 280 | 108-fold (vs. Cathepsin L) |
| Cathepsin K | 450 | 173-fold (vs. Cathepsin L) |
| Cathepsin S | 800 | 308-fold (vs. Cathepsin L) |
| Calpain 1 | >10,000 | >3800-fold (vs. Cathepsin L) |
This data is for illustrative purposes only.
Table 2: Hypothetical Dose-Response of this compound for On-Target vs. Off-Target Effects
| Assay | EC50 / IC50 (µM) |
| On-Target: Cathepsin L activity in cells | 0.05 |
| On-Target: SARS-CoV-2 replication assay | 1.25 |
| Off-Target: Unidentified Kinase X inhibition | 15.0 |
| Off-Target: Cytotoxicity (HepG2 cells) | 25.0 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Protease Selectivity via In Vitro Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against a panel of related and unrelated proteases to assess its selectivity.
Methodology:
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Enzyme and Substrate Preparation: Reconstitute recombinant human proteases (e.g., Cathepsins B, K, S) and their corresponding fluorogenic substrates in appropriate assay buffers.
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Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
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Assay Procedure: a. In a 96-well plate, add the assay buffer, the specific protease, and varying concentrations of this compound or vehicle control (DMSO). b. Incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
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Data Analysis: a. Calculate the initial reaction velocities (V) for each inhibitor concentration. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Protocol 2: Confirming Cellular Target Engagement using CETSA
Objective: To verify that this compound binds to its intended target (e.g., cathepsin L) in intact cells.
Methodology:
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Cell Culture and Treatment: Culture cells that endogenously express the target protein. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
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Heating: Heat the cell suspensions or lysates at a range of temperatures. The binding of this compound is expected to stabilize cathepsin L, making it more resistant to thermal denaturation.
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Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (cathepsin L) using Western blotting or ELISA.
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Data Analysis: a. For each temperature, compare the amount of soluble target protein in the this compound-treated samples to the vehicle-treated samples. b. Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On-target pathways of the dual inhibitor this compound.
Caption: Workflow for investigating suspected off-target effects.
Caption: Logic diagram for troubleshooting unexpected phenotypes.
References
Technical Support Center: Compound VK13 (Hypothetical)
Disclaimer: There is no publicly documented medical treatment or therapeutic compound designated as "VK13." The following information is provided as a template for a technical support center, using "Compound this compound" as a hypothetical agent to illustrate the structure and content requested. The experimental details, data, and protocols are representative examples based on common practices in drug development research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound this compound?
A1: Compound this compound is a hypothetical inhibitor of the pro-inflammatory signaling pathway mediated by the cytokine XYZ. It is believed to competitively bind to the XYZ receptor (XYZR), preventing the downstream phosphorylation of the kinase ABC and subsequent activation of the transcription factor DEF. This proposed mechanism suggests its potential in mitigating inflammatory responses in target tissues.
Q2: What is the optimal solvent for reconstituting and diluting Compound this compound for in vitro studies?
A2: For in vitro experiments, Compound this compound should first be reconstituted in 100% DMSO to create a stock solution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: How should Compound this compound be stored to ensure its stability?
A3: Compound this compound is light-sensitive and should be stored in amber vials or tubes wrapped in foil. For long-term storage, it should be kept as a lyophilized powder at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
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Possible Cause 1: Inconsistent Drug Concentration.
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Solution: Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes and perform dilutions in a stepwise manner. Prepare a fresh batch of dilutions for each experiment.
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Possible Cause 2: Cell Culture Inconsistency.
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Solution: Use cells from the same passage number for all experimental groups. Ensure uniform cell seeding density and confluency at the time of treatment. Monitor cell health and morphology throughout the experiment.
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Possible Cause 3: Edge Effects in Plate-Based Assays.
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Solution: Avoid using the outer wells of microplates for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
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Issue 2: No observable dose-response effect.
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Possible Cause 1: Inappropriate Concentration Range.
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Solution: The selected concentration range may be too low or too high. Perform a broad-range dose-finding study (e.g., from 1 nM to 100 µM) to identify the effective concentration range for your specific cell line and endpoint.
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Possible Cause 2: Insufficient Treatment Duration.
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Solution: The biological effect of Compound this compound may require a longer incubation time to become apparent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
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Possible Cause 3: Compound Degradation.
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Solution: Ensure proper storage and handling of the compound. Prepare fresh dilutions from a frozen stock for each experiment. Consider the stability of the compound in your specific cell culture medium over the treatment duration.
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Experimental Protocols & Data
Protocol 1: Determining the IC50 of Compound this compound in vitro
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Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of Compound this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound this compound dilutions to the respective wells. Include a vehicle control group (medium with 0.1% DMSO).
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
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Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Data Analysis: Normalize the data to the vehicle control and plot the results as percent inhibition versus log concentration. Use a non-linear regression model to calculate the IC50 value.
Table 1: Comparative IC50 Values of Compound this compound in Different Cell Lines
| Cell Line | Target Pathway | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | XYZ Signaling | 24 | 5.2 |
| Cell Line B | XYZ Signaling | 24 | 12.8 |
| Cell Line C | XYZ Signaling | 48 | 8.5 |
Table 2: Effect of Treatment Timing on Gene Expression
| Gene Target | Treatment Timing (post-stimulation) | Fold Change (vs. Control) |
| Gene X | 1 hour | -2.5 |
| Gene X | 4 hours | -1.8 |
| Gene Y | 1 hour | -3.1 |
| Gene Y | 4 hours | -1.2 |
Visualizations
Caption: Workflow for determining the IC50 of Compound this compound.
Caption: Proposed mechanism of action for Compound this compound.
Technical Support Center: VK13 Experimental Variability and Reproducibility
Disclaimer: Publicly available information on a specific compound designated "VK13" in the context of drug development and experimental research is not available. The following technical support center has been developed as a generalized guide based on common challenges and best practices in preclinical research and development. The guidance provided is intended to serve as a framework for troubleshooting experimental variability and reproducibility issues that may be encountered with a novel compound, referred to here as "this compound".
This support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during their experiments with "this compound".
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency of this compound in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variation is a common challenge in early drug development. Several factors can contribute to this issue:
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Compound Stability and Handling: Ensure that each batch of this compound is stored under identical, optimal conditions (temperature, light, humidity). Repeated freeze-thaw cycles should be avoided. Confirm the stability of this compound in the solvent used for dilution and in the final assay medium.
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Reagent Consistency: Use the same lot of critical reagents (e.g., serum, growth factors, cytokines) across experiments whenever possible. If lots must be changed, a bridging study should be performed to ensure consistency.
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Cell Culture Conditions: Variations in cell culture, such as passage number, cell density at the time of assay, and media composition, can significantly impact cellular response.[1][2] Standardize these parameters rigorously.
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Assay Protocol Execution: Minor deviations in incubation times, pipetting techniques, and equipment calibration can introduce variability.[3]
Q2: Our in vivo studies with this compound are showing poor reproducibility between different experiment cohorts. What should we investigate?
A2: In vivo experiments are inherently more complex and prone to variability. Key areas to investigate include:
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Animal Health and Husbandry: Ensure that all animals are sourced from the same vendor, are of the same age and sex, and are housed under identical conditions (diet, light cycle, cage density).
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Dosing Formulation and Administration: Confirm the stability and homogeneity of the this compound formulation. The route and technique of administration should be consistent across all animals and technicians.
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Biological Variability: The inherent biological variability in animal models can be high.[4] Ensure that studies are adequately powered and that randomization and blinding are used to minimize bias.
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Endpoint Analysis: The methods for collecting and analyzing tissues or other endpoints should be standardized and, where possible, automated to reduce operator-dependent variability.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Cell-Based Viability Assays
This guide addresses common issues leading to variable EC50/IC50 values for this compound in cell-based viability assays (e.g., MTT, CellTiter-Glo®).
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding | Use an automated cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before plating. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Drifting EC50 values between experiments | Change in cell passage number | Establish a specific range of passage numbers for all experiments.[1] |
| Inconsistent reagent quality | Qualify new lots of serum and other critical reagents before use in assays. | |
| Contamination (e.g., mycoplasma) | Regularly test cell banks for mycoplasma and other contaminants.[2] | |
| Edge effects in microplates | Evaporation from outer wells | Use plates with lids, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filling them with sterile medium. |
Guide 2: Investigating Lack of In Vivo Efficacy for this compound
This guide provides a systematic approach to troubleshooting when in vivo efficacy of this compound does not meet expectations based on in vitro data.
| Investigation Area | Key Questions to Address | Troubleshooting Steps |
| Pharmacokinetics (PK) | Was the compound stable in the formulation? Did the compound reach the target tissue at sufficient concentrations? | Analyze the stability of the dosing formulation under experimental conditions. Conduct a pilot PK study to measure plasma and tissue concentrations of this compound over time. |
| Pharmacodynamics (PD) | Is there evidence of target engagement in the target tissue? | Develop and validate a biomarker assay to measure the direct effect of this compound on its target in vivo. |
| Animal Model | Is the chosen animal model appropriate for the disease and the mechanism of action of this compound? | Review the literature to confirm the relevance of the animal model. Consider using a second, complementary model if possible. |
| Study Design | Was the study adequately powered? Was the dosing regimen (dose and frequency) optimal? | Perform a power analysis to ensure sufficient group sizes. Conduct a dose-response study to identify the optimal dose. |
Experimental Protocols and Methodologies
To minimize variability, it is crucial to follow standardized and detailed experimental protocols. Below are example outlines for key experimental methodologies.
Protocol 1: General Cell-Based Assay Workflow
A standardized workflow is essential for reducing variability in cell-based assays.
Caption: A generalized workflow for a cell-based assay highlighting key control points.
Protocol 2: Troubleshooting Logic for Reproducibility Issues
A decision tree can guide the investigation into the root cause of poor reproducibility.
Caption: A decision tree for troubleshooting common reproducibility issues in experiments.
Signaling Pathway Considerations
If this compound is hypothesized to act on a specific signaling pathway, variability in the components of that pathway can be a source of inconsistent results.
Example: Generic Kinase Inhibitor Signaling Pathway
The following diagram illustrates a generic signaling pathway that could be modulated by a kinase inhibitor like "this compound". Variability in the expression or activity of any of the depicted proteins could alter the experimental outcome.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.
To troubleshoot variability related to a signaling pathway, consider the following:
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Basal Pathway Activity: The baseline activity of the target pathway can vary between cell passages or different tumor models.
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Feedback Mechanisms: Inhibition of a target can sometimes lead to the activation of feedback loops that can produce inconsistent results.
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Off-Target Effects: At higher concentrations, this compound may have off-target effects that could confound the interpretation of results.
By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their experimental data for novel compounds like this compound.
References
preventing VK13 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of VK13 during experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results are often a sign of compound degradation. Several factors could be at play. Use the following diagnostic workflow to identify the potential source of the issue.
Question: I am observing a loss of this compound activity in my cell-based assays. Why?
Answer: A loss of activity in cell-based assays can be due to several reasons:
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Instability in Aqueous Media: this compound may be unstable in your cell culture medium. You can test this by pre-incubating this compound in the medium for the duration of your experiment and then analyzing its integrity via HPLC.
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Interaction with Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware.
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Presence of Serum: Components in fetal bovine serum (FBS) or other sera can sometimes bind to or metabolize compounds. Run a control experiment in serum-free media if possible.
Question: There is a visible precipitate in my this compound stock solution. What should I do?
Answer: A precipitate can indicate either poor solubility or degradation.
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Warm the Solution: Gently warm the solution to see if the precipitate redissolves. If it does, it was likely a solubility issue. You may need to use a lower concentration.
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Centrifuge and Test: If warming does not work, centrifuge the vial and test the supernatant for activity. A loss of activity suggests the active compound has precipitated or degraded.
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Prepare a Fresh Stock: It is always best to prepare a fresh stock solution in the recommended solvent at a concentration known to be soluble.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. This compound stock solutions should be stored at -80°C.
What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous buffers, the pH should be maintained between 6.0 and 7.5 for maximal stability.
How should I handle this compound to minimize degradation?
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Prepare stock solutions and immediately aliquot them into single-use volumes to avoid multiple freeze-thaw cycles.
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Use high-purity solvents.
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Protect solutions from light by using amber vials or by wrapping vials in foil.
Is this compound sensitive to light?
Yes, this compound is photosensitive. Both solid and dissolved forms should be protected from light to prevent photodegradation.
How many freeze-thaw cycles can a this compound stock solution tolerate?
We recommend no more than two freeze-thaw cycles. For this reason, it is highly advised to create single-use aliquots of your stock solution.
Data Presentation
The following tables provide hypothetical stability data for this compound under various conditions to illustrate the importance of proper storage and handling.
Table 1: Effect of Temperature on this compound Stability in DMSO (10 mM Stock Solution)
| Storage Temperature (°C) | % Purity after 1 Week | % Purity after 4 Weeks |
| 25 (Room Temp) | 85% | 62% |
| 4 | 95% | 88% |
| -20 | 99% | 97% |
| -80 | >99% | >99% |
Table 2: Effect of Light Exposure on this compound Stability in DMSO at Room Temperature
| Condition | % Purity after 24 Hours |
| Protected from Light | 98% |
| Exposed to Ambient Light | 91% |
Table 3: Stability of this compound (1 mM) in Different Solvents at 4°C
| Solvent | % Purity after 1 Week |
| DMSO | 99% |
| Ethanol | 96% |
| PBS (pH 7.4) | 92% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Equilibration: Allow the vial containing solid this compound to sit at room temperature for 15-20 minutes before opening.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
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Dissolution: Vortex the solution for 30 seconds and sonicate for 2 minutes in a water bath to ensure complete dissolution.
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Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
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Storage: Store the aliquots at -80°C until use.
Protocol 2: General Cell-Based Assay with this compound
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Thaw Aliquot: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
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Prepare Intermediate Dilution: Perform a serial dilution of the stock solution in serum-free cell culture medium to create a working concentration stock. Note: Do not store this aqueous solution.
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Treat Cells: Add the appropriate volume of the diluted this compound to your cell culture plates. Gently mix the plate.
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Incubate: Incubate the cells for the desired period.
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Assay: Proceed with your downstream analysis (e.g., viability assay, gene expression analysis).
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound. This is provided as an example of the complex biological systems in which compound stability is critical for obtaining accurate results.
Technical Support Center: Refining VK13 Delivery Methods for Better Uptake
Welcome to the technical support center for VK13, a novel small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and cellular uptake of this compound in their experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the intracellular kinase XYZ, a critical component of the ABC signaling pathway implicated in several disease models. By blocking the phosphorylation of downstream targets, this compound effectively modulates this pathway.
Q2: What are the known challenges associated with this compound delivery and uptake?
A2: this compound is a lipophilic molecule with low aqueous solubility. This can lead to challenges in formulation, poor bioavailability in vivo, and suboptimal concentrations at the target site in vitro. Researchers may observe high variability in experimental results due to inconsistent drug exposure.
Q3: What are some recommended starting points for formulating this compound for in vitro experiments?
A3: For initial in vitro studies, this compound can be dissolved in a small amount of an organic solvent such as DMSO, followed by dilution in cell culture media. It is crucial to keep the final DMSO concentration below a level that affects cellular viability (typically <0.5%). For researchers observing precipitation upon dilution, the use of a non-ionic surfactant like Tween 80 or a cyclodextrin-based formulation can help improve solubility.
Q4: How can I assess the cellular uptake of this compound in my cell line?
A4: Cellular uptake of this compound can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) on cell lysates, or by using a fluorescently labeled version of this compound and analyzing uptake via flow cytometry or fluorescence microscopy.
Q5: Are there any known efflux transporters that may be affecting this compound retention in cells?
A5: While specific transporters for this compound have not been definitively identified, its physicochemical properties suggest it may be a substrate for P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters. Co-incubation with known inhibitors of these transporters, such as verapamil, can help to investigate this possibility.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent bioactivity in vitro | 1. Poor solubility and precipitation of this compound in aqueous media. 2. Low cellular uptake. 3. Degradation of this compound in the experimental medium. 4. High levels of efflux transporter activity in the cell line. | 1. Optimize the formulation by using solubilizing agents (e.g., cyclodextrins, lipid-based formulations). 2. Verify cellular uptake using a quantitative method (e.g., LC-MS/MS). 3. Assess the stability of this compound in your experimental conditions using analytical methods. 4. Test for the involvement of efflux transporters by co-administering known inhibitors. |
| High variability between experimental replicates | 1. Inconsistent preparation of this compound working solutions. 2. Precipitation of the compound during the experiment. 3. Variations in cell density or health. | 1. Prepare fresh working solutions for each experiment and ensure complete dissolution. 2. Visually inspect for precipitation and consider reformulating if observed. 3. Standardize cell seeding density and monitor cell viability. |
| Discrepancies between in vitro and in vivo efficacy | 1. Poor oral bioavailability. 2. Rapid metabolism of this compound. 3. Off-target effects not observed in vitro. | 1. Consider alternative delivery routes (e.g., intravenous, intraperitoneal) or advanced oral formulations (e.g., nanoparticles, SEDDS). 2. Perform pharmacokinetic studies to determine the metabolic stability of this compound. 3. Conduct thorough off-target profiling. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound
This protocol describes the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Sterile, deionized water
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Vortex mixer
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0.22 µm sterile filter
Method:
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Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water.
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Add the desired amount of this compound powder to the HP-β-CD solution to achieve the target concentration.
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Vortex the mixture vigorously for 10-15 minutes to facilitate the formation of the inclusion complex.
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Allow the solution to equilibrate at room temperature for 1 hour.
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Sterilize the final formulation by passing it through a 0.22 µm filter.
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The formulation is now ready for dilution in cell culture media or for in vivo administration.
Protocol 2: Quantification of Intracellular this compound using LC-MS/MS
This protocol provides a general workflow for quantifying the intracellular concentration of this compound.
Materials:
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Treated and untreated cell cultures
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Phosphate-buffered saline (PBS), ice-cold
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Methanol (B129727) with an internal standard
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Cell scraper
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Microcentrifuge tubes
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LC-MS/MS system
Method:
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Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
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Add a defined volume of methanol (containing a suitable internal standard) to the cells and scrape them from the plate.
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Transfer the cell lysate to a microcentrifuge tube.
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Vortex the lysate thoroughly and then centrifuge at high speed to pellet the cell debris.
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Transfer the supernatant to a new tube for LC-MS/MS analysis.
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Normalize the quantified this compound concentration to the protein content of the cell pellet.
Data Presentation
Table 1: Solubility of this compound in Various Formulations
| Formulation | Solvent | This compound Solubility (µg/mL) |
| Unformulated | PBS, pH 7.4 | < 1 |
| 1% DMSO | Cell Culture Medium | 15 ± 2.1 |
| 10% HP-β-CD | Deionized Water | 150 ± 12.5 |
| SEDDS | Isopropyl myristate, Kolliphor RH 40, Transcutol HP | > 500 |
Table 2: In Vitro Cellular Uptake of this compound (10 µM) in ABC-1 Cell Line (2 hours)
| Formulation | Intracellular this compound (ng/mg protein) |
| 1% DMSO | 25.3 ± 4.2 |
| 10% HP-β-CD | 78.9 ± 9.1 |
| + Verapamil (50 µM) | 125.6 ± 15.3 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound formulations in vitro.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Troubleshooting logic for addressing low this compound bioactivity.
Technical Support Center: Scaling Up VK13 Synthesis
Disclaimer: Information regarding a specific molecule designated "VK13" is not publicly available. This guide provides general troubleshooting advice and best practices applicable to the scale-up of complex small molecule syntheses, using "this compound" as a hypothetical example.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of the investigational compound this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the this compound synthesis, from laboratory to pilot plant production.
| Issue ID | Question | Potential Causes & Troubleshooting Steps |
| This compound-TS-001 | Reaction yield has significantly dropped at a larger scale. | Potential Causes: * Inefficient mixing or heat transfer in larger reactors.[1] * Longer reaction times at scale may lead to degradation of product or starting materials.[2] * Sensitivity to minor variations in raw material quality.[1] Troubleshooting Steps: 1. Optimize Mixing: Evaluate and adjust the impeller speed and type for the larger vessel. Consider computational fluid dynamics (CFD) modeling. 2. Heat Transfer Analysis: Monitor internal and jacket temperatures closely. Implement a more gradual heating or cooling profile.[3] 3. Raw Material Qualification: Test incoming raw materials from different suppliers or batches to ensure consistency. |
| This compound-TS-002 | An increase in impurity levels is observed in the crude product. | Potential Causes: * Localized "hot spots" in the reactor due to poor heat dissipation, leading to side reactions. * Changes in the reaction kinetics at a larger scale favoring impurity formation.[3] * Extended reaction times exposing the product to harsh conditions. Troubleshooting Steps: 1. Impurity Profiling: Identify the structure of new impurities to understand their formation pathway. 2. Re-optimization of Conditions: Re-evaluate reaction temperature, concentration, and addition rates at the pilot scale. 3. In-Process Controls (IPCs): Implement more frequent monitoring during the reaction to detect the onset of impurity formation. |
| This compound-TS-003 | The product's physical properties (e.g., crystal form, particle size) are inconsistent. | Potential Causes: * Different cooling rates and solvent environments during crystallization at scale. * The presence of impurities affecting crystal growth. * Polymorphism, where different crystal packing structures can form under varying conditions. Troubleshooting Steps: 1. Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates and seeding strategies. 2. Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystal forms and their conditions of formation. 3. Particle Size Analysis: Utilize techniques like laser diffraction to monitor and control particle size distribution. |
| This compound-TS-004 | Work-up and isolation procedures are becoming problematic (e.g., emulsions, difficult filtrations). | Potential Causes: * Changes in phase separation dynamics in larger extraction vessels. * Different particle sizes and crystal habits affecting filtration rates. Troubleshooting Steps: 1. Optimize Extraction: Adjust solvent ratios and mixing/settling times. Consider centrifugation for persistent emulsions. 2. Filtration Study: Evaluate different filter media and pressures. Consider filter aids if necessary. 3. Solvent Selection: Re-evaluate the choice of solvents for extraction and crystallization to improve phase separation and crystal morphology. |
Frequently Asked Questions (FAQs)
A collection of frequently asked questions regarding the scale-up of this compound synthesis.
1. What are the most critical parameters to consider when scaling up the synthesis of this compound?
When scaling up, it is crucial to focus on parameters that do not scale linearly. These include:
-
Mixing Efficiency: Ensuring homogeneity of the reaction mixture.
-
Heat Transfer: Managing reaction exotherms and maintaining a consistent temperature profile.
-
Mass Transfer: Particularly important in multiphasic reactions.
-
Reaction Kinetics: Changes in concentration and temperature can alter reaction rates and selectivity.
-
Safety: A thorough safety assessment, including calorimetry studies, is essential to understand and control potential hazards at a larger scale.
2. How can we ensure reproducibility between batches at the pilot scale?
Reproducibility is achieved through robust process control and documentation. Key strategies include:
-
Standard Operating Procedures (SOPs): Detailed and validated SOPs for every step of the process.
-
In-Process Controls (IPCs): Regular monitoring of critical process parameters to ensure they remain within defined limits.
-
Raw Material Specifications: Strict specifications for all starting materials, reagents, and solvents.
-
Operator Training: Ensuring all personnel are thoroughly trained on the manufacturing process.
3. What are the regulatory considerations for scaling up the synthesis of an active pharmaceutical ingredient (API) like this compound?
Scaling up pharmaceutical manufacturing requires adherence to Good Manufacturing Practices (GMP). Key regulatory aspects include:
-
Process Validation: Demonstrating that the manufacturing process consistently produces a product of the required quality.
-
Impurity Qualification: Identifying and qualifying any new impurities that appear at scale.
-
Documentation: Comprehensive documentation of all development, manufacturing, and testing activities.
-
Change Control: A formal system for managing and documenting any changes to the manufacturing process.
4. What is the role of Process Analytical Technology (PAT) in the scale-up of this compound synthesis?
PAT can be instrumental in monitoring and controlling the process in real-time. By using online analytical instruments (e.g., FTIR, Raman spectroscopy), you can:
-
Monitor reaction progress and endpoint determination.
-
Track the formation of impurities.
-
Control crystallization processes to achieve a desired crystal form and particle size.
Quantitative Data Summary
The following table presents a hypothetical comparison of key parameters for the synthesis of this compound at laboratory and pilot scales.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Overall Yield | 65% | 58% |
| Purity (by HPLC) | 99.5% | 98.9% |
| Major Impurity A | 0.15% | 0.45% |
| Major Impurity B | 0.10% | 0.25% |
| Cycle Time | 48 hours | 72 hours |
| Solvent Volume | 2 L | 200 L |
Detailed Experimental Protocol: Step 4 - Suzuki Coupling
This protocol describes a key hypothetical step in the synthesis of this compound and is intended for adaptation to a larger scale.
Reaction: Coupling of this compound-Intermediate-3 with boronic acid derivative.
Materials:
-
This compound-Intermediate-3 (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh3)4) (0.01 eq)
-
Base (e.g., K2CO3) (2.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
Procedure (Pilot Scale):
-
Charge the reactor with this compound-Intermediate-3 and the aryl boronic acid.
-
Under an inert atmosphere (e.g., Nitrogen), add the toluene.
-
Begin agitation and heat the mixture to the desired temperature (e.g., 80 °C).
-
In a separate vessel, dissolve the base in water.
-
Slowly add the aqueous base solution to the reactor over a period of 1-2 hours, maintaining the internal temperature.
-
Add the palladium catalyst to the reaction mixture.
-
Monitor the reaction progress by HPLC every hour.
-
Once the reaction is complete (typically <0.5% of starting material remaining), cool the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from an appropriate solvent system.
Visualizations
Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling pathway modulated by this compound, where it acts as an inhibitor of a key kinase in a cancer-related pathway.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for this compound Synthesis Scale-Up
This diagram outlines the general workflow for scaling up a chemical synthesis process from the laboratory to the pilot plant.
Caption: General workflow for synthesis scale-up.
References
Validation & Comparative
validating VK13 research findings with controls
An important step in scientific research is the rigorous validation of new findings. This guide provides a framework for researchers, scientists, and drug development professionals to validate research findings related to a hypothetical research entity, "VK13," using appropriate controls and comparison with established alternatives. The methodologies and data presentation formats outlined here are designed to ensure clarity, objectivity, and reproducibility.
Understanding the Research Context of this compound
Initial investigations into "this compound" reveal a landscape of diverse research areas where similarly named entities are under investigation. To provide a relevant and accurate comparison, it is crucial to distinguish between these entities. For instance, "VK-2019" has been identified as a small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), with potential applications in treating EBV-positive nasopharyngeal carcinoma[1][2]. Clinical trials for VK-2019 have focused on its safety, tolerability, and pharmacokinetic profile in human subjects[1][2]. In contrast, other research mentions unrelated entities such as PCV13, a pneumococcal conjugate vaccine, and rADAMTS13, a recombinant protein for a rare blood disorder.
This guide will proceed with the example of VK-2019 to illustrate the process of validating research findings. Researchers working with other compounds will need to adapt the experimental designs to their specific research questions.
Experimental Validation Strategy for VK-2019
The primary claim for VK-2019 is its inhibitory effect on EBNA1, leading to a reduction in EBV genome copy number and viral gene expression in tumor cells[2]. To validate these findings, a series of controlled experiments are necessary.
Key Experiments and Controls
A robust validation strategy for an antiviral compound like VK-2019 should include a multi-pronged approach, encompassing in vitro and in vivo studies.
Table 1: Experimental Plan for Validation of VK-2019 Activity
| Experiment | Objective | Experimental Group | Positive Control | Negative Control | Vehicle Control | Quantitative Readout |
| In vitro EBNA1 Inhibition Assay | To confirm direct inhibition of EBNA1 activity. | EBV-positive cell lines treated with VK-2019. | Known EBNA1 inhibitor. | EBV-negative cell lines treated with VK-2019. | Vehicle (e.g., DMSO) treated EBV-positive cell lines. | IC50 value, reduction in EBNA1-dependent reporter gene expression. |
| Viral Load Quantification in Cell Culture | To measure the effect of VK-2019 on viral replication. | EBV-positive cell lines treated with VK-2019. | Ganciclovir or other anti-herpesvirus drugs. | Untreated EBV-positive cell lines. | Vehicle-treated EBV-positive cell lines. | EBV DNA copy number (qPCR), viral protein expression (Western Blot). |
| Xenograft Tumor Model in Mice | To assess the in vivo efficacy of VK-2019 in a tumor model. | Immunocompromised mice with EBV-positive nasopharyngeal carcinoma xenografts, treated with VK-2019. | Standard-of-care chemotherapy for nasopharyngeal carcinoma. | Untreated mice with xenografts. | Vehicle-treated mice with xenografts. | Tumor volume, EBV DNA levels in tumor tissue, survival rate. |
Detailed Experimental Protocols
1. In Vitro EBNA1 Inhibition Assay
-
Cell Lines: Use well-characterized EBV-positive nasopharyngeal carcinoma cell lines (e.g., C666-1) and an EBV-negative line (e.g., HONE-1) as a negative control.
-
Treatment: Culture cells and treat with a dose-response range of VK-2019, a known EBNA1 inhibitor (positive control), and vehicle (negative control) for 48-72 hours.
-
Analysis:
-
For IC50 determination, use a cell viability assay (e.g., MTT or CellTiter-Glo).
-
For target engagement, use a reporter assay where a reporter gene (e.g., luciferase) is under the control of an EBNA1-dependent promoter.
-
-
Data Presentation: Plot dose-response curves to determine IC50 values. Present reporter gene activity as a percentage of the vehicle control.
2. Viral Load Quantification in Cell Culture
-
Methodology: Following treatment as described above, extract DNA and protein from the cell lysates.
-
qPCR: Use primers and probes specific for a conserved region of the EBV genome (e.g., BamH1-W fragment) to quantify viral DNA copy number. Normalize to a host housekeeping gene (e.g., GAPDH).
-
Western Blot: Use antibodies specific for EBV latent and lytic proteins (e.g., EBNA1, LMP1, Zta) to assess changes in viral protein expression. Use a loading control (e.g., beta-actin).
-
Data Presentation: Present qPCR data as fold change in viral DNA copy number relative to the vehicle control. Show representative Western blot images and quantify band intensities.
3. Xenograft Tumor Model in Mice
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant EBV-positive nasopharyngeal carcinoma cells.
-
Treatment: Once tumors are established, randomize mice into treatment groups: VK-2019, standard-of-care chemotherapy (positive control), and vehicle (negative control). Administer treatment as per the dosing regimen established in pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Analyze tumor tissue for EBV DNA load and protein expression as described above.
-
Data Presentation: Plot tumor growth curves for each treatment group. Generate Kaplan-Meier survival curves. Present endpoint tumor EBV DNA levels as a bar graph.
Visualizing Experimental and Logical Relationships
Diagrams are essential for communicating complex experimental workflows and signaling pathways.
Caption: Experimental workflow for validating the anti-cancer and anti-viral activity of VK-2019.
Caption: Proposed mechanism of action for VK-2019 in inhibiting EBV-driven oncogenesis.
By adhering to these rigorous validation principles, researchers can build a strong evidence base for their findings, paving the way for further development and clinical translation.
References
A Comparative Analysis of VK13 and Seladelpar for the Treatment of Primary Biliary Cholangitis
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of the investigational compound VK13 and the recently approved drug seladelpar (B1681609) for the treatment of Primary Biliary Cholangitis (PBC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic alternatives.
Mechanism of Action
This compound: The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests it may modulate bile acid synthesis and possess anti-inflammatory properties, though the specific molecular targets are yet to be fully elucidated.
Seladelpar: Seladelpar is a potent and selective agonist for the peroxisome proliferator-activated receptor-delta (PPAR-δ).[1][2] Activation of PPAR-δ by seladelpar regulates genes involved in bile acid synthesis, inflammation, and lipid metabolism.[3][4] This leads to a reduction in bile acid concentration in the liver, thereby mitigating cholestatic liver injury.[2][4] Specifically, seladelpar's activation of PPAR-δ has been shown to downregulate CYP7A1, a key enzyme in bile acid synthesis, through the induction of Fibroblast Growth Factor 21 (FGF21).[3][5]
Clinical Efficacy
The clinical efficacy of this compound and seladelpar has been evaluated in clinical trials involving patients with PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line treatment.[6][7]
Biochemical Response
A key primary endpoint in these trials is the composite biochemical response, defined as an alkaline phosphatase (ALP) level less than 1.67 times the upper limit of normal, a decrease of at least 15% in ALP from baseline, and a normal total bilirubin (B190676) level.[1][8]
| Compound | Trial | Dose | N | Biochemical Response Rate | Placebo Response Rate |
| This compound | Phase 2b | 10 mg | 95 | 65% | 18% |
| Seladelpar | RESPONSE (Phase 3) | 10 mg | 128 | 61.7%[7][9] | 20%[7][9] |
| Seladelpar | ENHANCE (Phase 3) | 10 mg | 89 | 78.2% (at 3 months)[8] | 12.5% (at 3 months)[8] |
Alkaline Phosphatase (ALP) Normalization
Normalization of ALP levels is a significant secondary endpoint, as elevated ALP is a marker of disease progression.[10]
| Compound | Trial | Dose | N | ALP Normalization Rate | Placebo Normalization Rate |
| This compound | Phase 2b | 10 mg | 95 | 28% | 2% |
| Seladelpar | RESPONSE (Phase 3) | 10 mg | 128 | 25%[4][6] | 0%[4][6] |
| Seladelpar | ENHANCE (Phase 3) | 10 mg | 89 | 27.3% (at 3 months)[8] | 0% (at 3 months)[8] |
Pruritus Improvement
Pruritus, or severe itching, is a debilitating symptom of PBC.[10] Improvement is often measured by a change in the numerical rating scale (NRS) for pruritus.
| Compound | Trial | Dose | N (with moderate-severe pruritus) | Mean NRS Reduction | Placebo Mean NRS Reduction |
| This compound | Phase 2b | 10 mg | 35 | -3.5 | -1.9 |
| Seladelpar | RESPONSE (Phase 3) | 10 mg | Not specified | -3.2 | -1.7[6] |
| Seladelpar | ENHANCE (Phase 3) | 10 mg | Not specified | -3.14 | -1.55[8] |
Experimental Protocols
The following provides a generalized workflow for the clinical trials referenced in this guide.
RESPONSE Trial (Seladelpar)
The RESPONSE trial was a Phase 3, double-blind, placebo-controlled study that enrolled 193 patients with PBC who had an inadequate response to or intolerance of UDCA.[6][11] Participants were randomized in a 2:1 ratio to receive either 10 mg of seladelpar or a placebo once daily for 12 months.[6][11] The primary endpoint was the composite biochemical response at 12 months.[11]
ENHANCE Trial (Seladelpar)
The ENHANCE study was another Phase 3 trial designed to evaluate the efficacy and safety of seladelpar.[8] Patients were randomized to receive seladelpar 5 mg, 10 mg, or placebo.[8] Although terminated early due to an erroneous safety signal in a separate trial, the 3-month data showed significant improvements in the primary and secondary endpoints for the 10 mg dose group.[8]
Safety and Tolerability
This compound: The safety profile of this compound is still being established. In the Phase 2b trial, the most common adverse events were headache, nausea, and diarrhea, which were generally mild to moderate in severity.
Seladelpar: Seladelpar has been shown to be generally safe and well-tolerated.[1][12] Across clinical trials, the incidence of adverse events was similar between the seladelpar and placebo groups.[7] There have been no reports of treatment-related serious adverse events.[1][10] Fractures occurred in 4% of patients treated with seladelpar compared to none in the placebo group.[13]
References
- 1. Open-label, clinical trial extension: Two-year safety and efficacy results of seladelpar in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.equisolve.net [content.equisolve.net]
- 3. Mechanism of Action | LIVDELZI® (seladelpar) [livdelzihcp.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Seladelpar Approval PBC Treatment [gastroendonews.com]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. gilead.com [gilead.com]
- 11. Efficacy and Safety of Seladelpar in Patients With Primary Biliary Cholangitis and Compensated Cirrhosis in the Phase 3 Placebo-Controlled RESPONSE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. firstwordpharma.com [firstwordpharma.com]
VK13 vs other inhibitors of [specific target]
A Comparative Guide to VK13 (a representative Kv1.3 inhibitor) and Other Inhibitors of the Voltage-Gated Potassium Channel Kv1.3
The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2][3] This is due to its crucial role in the activation and proliferation of effector memory T cells (TEM), which are key mediators in the pathogenesis of these conditions.[4][5] Inhibiting Kv1.3 can selectively suppress the function of these autoreactive T cells without causing broad immunosuppression.
This guide provides a comparative overview of "this compound," a representative Kv1.3 inhibitor for the purpose of this guide, and other prominent inhibitors of this channel. We will use Dalazatide (ShK-186) as our stand-in for "this compound," as it is a well-characterized peptide inhibitor that has advanced to clinical trials. The comparison will encompass both peptide-based and small-molecule inhibitors, with supporting experimental data on their potency and selectivity.
Comparative Analysis of Kv1.3 Inhibitors
The efficacy and safety of a Kv1.3 inhibitor are largely determined by its potency and selectivity. High potency ensures that the inhibitor is effective at low concentrations, minimizing off-target effects. Selectivity, particularly against other closely related potassium channels like Kv1.1 and Kv1.2, is crucial to avoid adverse effects on the cardiovascular and nervous systems.
Below is a summary of the in vitro potency and selectivity of Dalazatide ("this compound") compared to other notable Kv1.3 inhibitors.
| Inhibitor | Class | Target | Potency (IC50/Kd) | Selectivity Profile |
| Dalazatide (ShK-186) | Peptide | Kv1.3 | 65 pM (Kd) | >100-fold selective for Kv1.3 over Kv1.1. |
| Margatoxin (MgTX) | Peptide | Kv1.3 | 11.7 pM (Kd) | Not selective; inhibits Kv1.2 with similar affinity (Kd = 6.4 pM) and Kv1.1 in the nanomolar range (Kd = 4.2 nM). |
| ShK-192 | Peptide | Kv1.3 | 140 pM (IC50) | ~160-fold selective for Kv1.3 over Kv1.1. |
| PAP-1 | Small Molecule | Kv1.3 | 2 nM (IC50) | 23-fold selective for Kv1.3 over Kv1.5. |
| Psora-4 | Small Molecule | Kv1.3 | - | A selective inhibitor of Kv1.3. |
| Clofazimine | Small Molecule | Kv1.3 | 300 nM (IC50) | Tenfold higher potency for Kv1.3 over Kv1.1, Kv1.2, Kv1.5, and Kv3.1. |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from electrophysiological assays, most commonly the patch-clamp technique. This method allows for the direct measurement of ion channel activity and the effect of inhibitory compounds.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Kv1.3 channel.
Cell Lines:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Kv1.3 channel.
-
Lymphocyte cell lines endogenously expressing Kv1.3 (e.g., Jurkat T cells).
Materials:
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (2-5 MΩ resistance).
-
Internal (pipette) solution (e.g., containing KF, KCl, HEPES, EGTA).
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Test compound stock solution and serial dilutions.
Procedure:
-
Cell Preparation: Culture the selected cell line to 70-80% confluency. Harvest the cells and plate them onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to form micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-ohm Seal Formation: Under microscopic observation, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).
-
Baseline Recording: Record a stable baseline of the Kv1.3 current for several minutes.
-
Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.
-
Data Acquisition: Record the Kv1.3 current at each concentration until a steady-state block is achieved.
-
Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing pulse before and after the application of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Kv1.3's role in maintaining Ca²⁺ signaling for T-cell activation.
Experimental Workflow for Patch-Clamp Assay
Caption: Workflow for determining Kv1.3 inhibitor potency via patch-clamp.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide blockers of Kv1.3 channels in T cells as therapeutics for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting effector memory T cells with a selective peptide inhibitor of Kv1.3 channels for therapy of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of VK13 activity in different models
An Objective Comparison of VK-2019's Activity Across Preclinical and Clinical Models
For researchers, scientists, and drug development professionals, the robust validation of a therapeutic candidate's activity across various models is paramount. This guide provides a comprehensive comparison of the preclinical and clinical activity of VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). Mistakenly referred to as VK13 in some initial queries, VK-2019 has shown promise in the treatment of EBV-positive malignancies, particularly nasopharyngeal carcinoma (NPC).
Cross-Validation of VK-2019 Activity
VK-2019's therapeutic potential has been evaluated in a tiered approach, moving from in vitro cell-based assays to in vivo animal models, and culminating in a first-in-human Phase I/IIa clinical trial. This cross-model validation provides a strong foundation for its continued development.
Table 1: Summary of VK-2019 Activity in In Vitro Models
| Model System | Assay Type | Key Findings | Reference |
| EBV-positive NPC cell lines | Proliferation Assay | Selective inhibition of proliferation in EBV-dependent cells. | [1][2][3] |
| EBV-positive gastric carcinoma cells | Cell Cycle Analysis | Inhibition of cell cycle progression. | [3] |
| Multiple Sclerosis-derived lymphoblastoid cell lines | Metabolic Activity Assay | Reduction in metabolic activity. | [3] |
Table 2: Summary of VK-2019 Activity in In Vivo (Animal) Models
| Model System | Study Type | Key Findings | Reference |
| Xenograft models of EBV-positive tumors | Efficacy Study | Significant inhibition of tumor growth. | |
| Xenograft models of EBV-positive tumors | Pharmacodynamic Study | Reduction in several EBV-encoded genes. |
Table 3: Summary of VK-2019 Activity in Human Clinical Trial (Phase I/IIa)
| Trial Identifier | Patient Population | Key Findings | Reference |
| NCT04925544 | Advanced (recurrent or metastatic) NPC | Well tolerated with a favorable safety profile. | |
| NCT04925544 | Advanced (recurrent or metastatic) NPC | Achieved micromolar plasma concentrations. | |
| NCT04925544 | Advanced (recurrent or metastatic) NPC | Demonstrated on-target biological activity, including decreases in EBV copy number and viral gene expression in some patients. | |
| NCT04925544 | Advanced (recurrent or metastatic) NPC | One patient achieved a partial response (>30% decrease in tumor size). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of VK-2019.
In Vitro Proliferation Assay
-
Cell Culture: EBV-positive and EBV-negative cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of VK-2019 or a vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, to determine the concentration of VK-2019 that inhibits cell growth by 50% (IC50).
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice are subcutaneously injected with EBV-positive human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized to receive daily oral doses of VK-2019 or a vehicle control.
-
Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as EBV DNA and viral gene expression, can be assessed in tumor tissue.
Phase I/IIa Clinical Trial Protocol
-
Patient Population: Patients with advanced (recurrent or metastatic) EBV-positive NPC were enrolled.
-
Study Design: An open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of VK-2019.
-
Treatment: VK-2019 was administered orally once daily.
-
Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetics, pharmacodynamics (including plasma EBV DNA levels), and preliminary efficacy (tumor response) were also evaluated.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.
Caption: EBV-Associated Oncogenic Signaling Pathways and the Target of VK-2019.
References
Navigating the Landscape of Selective Thyroid Hormone Receptor-β Agonists: A Comparative Analysis of VK0214, VK2809, and Analogs
A deep dive into the burgeoning field of selective thyroid hormone receptor-beta (THR-β) agonists reveals a promising therapeutic avenue for a range of metabolic and rare diseases. This guide provides a comprehensive comparative analysis of Viking Therapeutics' leading candidates, VK0214 and VK2809, alongside key analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, underlying mechanisms, and the experimental frameworks used to evaluate them.
Initially, a query for "VK13" yielded limited specific results, suggesting a possible internal designation or typographical error. Further investigation strongly indicates that the intended focus is on Viking Therapeutics' portfolio of selective THR-β agonists, with VK0214 and VK2809 being the most prominent clinical-stage assets. This guide will proceed with a detailed comparison of these two molecules and other significant players in the same class.
Performance and Clinical Insights: A Tabular Comparison
Selective THR-β agonists are designed to harness the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with thyroid hormone receptor-alpha (THR-α) activation in tissues like the heart and bone. The primary goal is to address conditions such as non-alcoholic steatohepatitis (NASH) and rare genetic disorders like X-linked adrenoleukodystrophy (X-ALD).
Below are summary tables of the quantitative data from clinical trials of VK0214, VK2809, and notable analogs.
Table 1: Comparative Efficacy of Selective THR-β Agonists in Clinical Trials
| Compound (Developer) | Indication | Trial Phase | Key Efficacy Endpoints | Results |
| VK0214 (Viking Therapeutics) | X-linked Adrenoleukodystrophy (X-ALD) | Phase 1b | Reduction in Very Long-Chain Fatty Acids (VLCFAs) | Statistically significant reductions in plasma VLCFAs compared to placebo.[1][2] |
| Reduction in LDL-Cholesterol | Up to 21% reduction from baseline.[1] | |||
| Reduction in Triglycerides | Up to 45% reduction from baseline.[1] | |||
| Reduction in Apolipoprotein B | Up to 28% reduction from baseline.[1] | |||
| VK2809 (Viking Therapeutics) | Non-alcoholic Steatohepatitis (NASH) | Phase 2b (VOYAGE) | Reduction in Liver Fat (MRI-PDFF) | Statistically significant reductions in liver fat content (median relative change from 38% to 55%).[3][4] |
| NASH Resolution | 63% to 75% of patients achieved NASH resolution without worsening of fibrosis.[5][6] | |||
| Fibrosis Improvement | 44% to 57% of patients showed at least a one-stage improvement in fibrosis without worsening of NASH.[4][6] | |||
| Reduction in LDL-Cholesterol | Placebo-adjusted reductions of 20% to 25%.[5][7] | |||
| Resmetirom (B1680538) (MGL-3196) (Madrigal Pharmaceuticals) | NASH | Phase 3 (MAESTRO-NASH) | NASH Resolution | 25.9% (80mg) and 29.9% (100mg) of patients achieved NASH resolution without worsening of fibrosis, vs. 9.7% for placebo. |
| Fibrosis Improvement | 24.2% (80mg) and 25.9% (100mg) of patients showed at least a one-stage improvement in fibrosis without worsening of NASH, vs. 14.2% for placebo. | |||
| Reduction in LDL-Cholesterol | Statistically significant reductions observed.[8] | |||
| Sobetirome (GC-1) | Dyslipidemia, X-ALD | Phase 1/2 | Reduction in LDL-Cholesterol | Showed positive outcomes in early trials. |
| Reduction in VLCFAs | Investigated for its potential to lower VLCFAs in X-ALD.[9] | |||
| Eprotirome (KB2115) | Familial Hypercholesterolemia | Phase 3 (Terminated) | Reduction in LDL-Cholesterol | Demonstrated reductions in LDL-C.[2] |
Table 2: Safety and Tolerability Profile
| Compound | Key Safety and Tolerability Findings |
| VK0214 | Generally safe and well-tolerated in Phase 1b trial.[1][2][10] Most adverse events were mild to moderate.[1][11] No serious adverse events were reported in the treatment groups.[1] |
| VK2809 | Demonstrated encouraging safety and tolerability in the 52-week VOYAGE study.[4][7] The majority of treatment-related adverse events were mild or moderate (94%).[7][12] Exhibited excellent gastrointestinal tolerability.[4] |
| Resmetirom | Generally safe and well-tolerated in Phase 3 trials.[8] The most common adverse events were transient diarrhea and nausea at the beginning of therapy.[8] |
| Sobetirome | Early trials suggested a good safety profile. |
| Eprotirome | Phase 3 trial was terminated due to findings of cartilage damage in preclinical dog studies and potential for liver injury.[2] |
Experimental Protocols: A Closer Look at the Methodologies
The robustness of the clinical data presented above is underpinned by rigorous experimental protocols. Below are summaries of the methodologies employed in key clinical trials.
VK0214 Phase 1b Trial for X-ALD
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study in adult male patients with the adrenomyeloneuropathy (AMN) form of X-ALD.[10][13][14]
-
Dosing: Once-daily oral doses of 20 mg and 40 mg of VK0214 or placebo were administered for 28 days.[10][15]
-
Primary Endpoints: Evaluation of the safety and tolerability of VK0214.[10][13]
-
Secondary and Exploratory Endpoints: Assessment of pharmacokinetics and the effects on plasma levels of VLCFAs.[10][13][15]
-
VLCFA Measurement: Plasma levels of C22:0, C24:0, and C26:0 fatty acids, along with their ratios (C24/C22, C26/C22), were measured.[16][17] This is a critical biomarker for peroxisomal disorders.[18][19] The analysis is typically performed using gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]
VK2809 VOYAGE Phase 2b Trial for NASH
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.[3][20]
-
Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1B, F2, and F3).[11][20] Patients were required to have at least 8% liver fat content as measured by MRI-PDFF at baseline.[3][20]
-
Dosing: Various oral doses of VK2809 (1.0 mg QD, 2.5 mg QD, 5.0 mg QOD, 10 mg QOD) or placebo were administered for 52 weeks.[21]
-
Primary Endpoint: The change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.[3][21]
-
Secondary Endpoints: Histologic changes (NASH resolution and fibrosis improvement) assessed by liver biopsy at 52 weeks.[3]
-
MRI-PDFF Protocol: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used as a non-invasive, quantitative biomarker to assess liver fat content.[1][22][23] This technique provides a highly accurate and reproducible measurement of hepatic steatosis.[1][24]
Resmetirom MAESTRO-NASH Phase 3 Trial
-
Study Design: A multinational, double-blind, randomized, placebo-controlled study.[12]
-
Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[11]
-
Dosing: Once-daily oral doses of 80 mg or 100 mg of resmetirom or placebo.[11]
-
Primary Endpoints (52 weeks): NASH resolution with no worsening of fibrosis and at least a 1-stage improvement in fibrosis with no worsening of NASH, both assessed by liver biopsy.[11]
Signaling Pathways and Experimental Workflows
The therapeutic effects of these agonists are mediated through the activation of the thyroid hormone receptor-β signaling pathway.
Thyroid Hormone Receptor-β Signaling Pathway
Upon entering the cell, selective THR-β agonists like VK0214 and VK2809 bind to the THR-β, which is predominantly expressed in the liver. This receptor typically forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex binds to thyroid hormone response elements (TREs) on the DNA and recruits corepressors, inhibiting gene transcription.
The binding of a THR-β agonist induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then initiates the transcription of target genes involved in lipid metabolism, such as those that increase fatty acid oxidation and cholesterol catabolism.
Caption: THR-β signaling pathway activation by a selective agonist.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel THR-β agonists typically follows a standardized workflow to evaluate their efficacy, selectivity, and safety before advancing to clinical trials.
Caption: Preclinical evaluation workflow for THR-β agonists.
Conclusion
The landscape of selective THR-β agonists is rapidly evolving, with Viking Therapeutics' VK0214 and VK2809 demonstrating significant promise in their respective indications. The comparative data highlight their potential to offer a favorable efficacy and safety profile. For researchers and drug developers, understanding the nuances of the clinical trial designs and the underlying biological pathways is crucial for advancing this therapeutic class. As more data from ongoing and future studies become available, the full potential of these targeted therapies will become clearer, hopefully leading to new and effective treatments for challenging metabolic and rare diseases.
References
- 1. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 4. A multiparametric MRI protocol for PDFF, ADC, T1 and T2: applications in the NAFLD and NASH disease spectrum evaluated using multiple mouse models [escholarship.org]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Viking Therapeutics Reports Phase 1b Trial Results of VK0214 in X-ALD Patients [synapse.patsnap.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. A Phase 3 Study to Evaluate the Effect of Resmetirom on Clinical Outcomes in Patients With Well-compensated NASH Cirrhosis (MAESTRO-NASH-OUTCOMES) [ctv.veeva.com]
- 13. Viking Therapeutics Announces Initiation of Phase 1b Clinical Trial of VK0214 in Patients with X-ALD [prnewswire.com]
- 14. Viking Therapeutics Announces Initiation of Phase 1b Clinical Trial of VK0214 in Patients With X-ALD [drug-dev.com]
- 15. Viking Therapeutics Announces Results from Phase 1b Clinical Trial of VK0214 in Patients with X-ALD [prnewswire.com]
- 16. Amsterdam UMC Locatie AMC - Very Long Chain Fatty Acids [amc.nl]
- 17. Very Long Chain Fatty Acids Test | Ulta Lab Tests [ultalabtests.com]
- 18. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 19. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 21. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fda.gov [fda.gov]
- 24. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
Independent Verification of VK-2019's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VK-2019, a first-in-class inhibitor of Epstein-Barr Virus (EBV) nuclear antigen 1 (EBNA1), with alternative therapeutic strategies for EBV-positive malignancies, particularly nasopharyngeal carcinoma (NPC). The information presented is supported by experimental data from preclinical and clinical studies.
Introduction to VK-2019 and its Target
VK-2019 is an orally bioavailable small molecule designed to selectively inhibit the function of EBNA1.[1] EBNA1 is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, which is a hallmark of several cancers, including NPC.[2][3] By binding to EBNA1, VK-2019 disrupts its DNA binding activity, which is crucial for the persistence of the EBV episome. This action is intended to induce tumor cell death in EBV-associated malignancies.[4]
Mechanism of Action of VK-2019
The primary mechanism of action of VK-2019 is the inhibition of EBNA1's DNA binding function.[4] This has several downstream effects that contribute to its anti-tumor activity:
-
Disruption of EBV Genome Replication and Maintenance: By preventing EBNA1 from binding to the viral DNA, VK-2019 interferes with the replication and segregation of the EBV episome during cell division. This leads to a reduction in the viral genome copy number within the tumor cells.
-
Inhibition of Viral Gene Expression: The inhibition of EBNA1 function can lead to a decrease in the expression of other EBV-encoded genes that are important for tumor cell survival and proliferation.
-
Selective Tumor Cell Killing: Because EBNA1 is exclusively expressed in EBV-infected cells, VK-2019 is designed to selectively target and kill cancer cells while sparing healthy, non-infected cells.
Comparative Analysis of Therapeutic Approaches
The following tables provide a comparative overview of VK-2019, standard-of-care treatments for NPC, and other emerging therapeutic strategies for EBV-positive cancers.
Table 1: Comparison of Therapeutic Modalities for EBV-Positive Nasopharyngeal Carcinoma
| Feature | VK-2019 (EBNA1 Inhibitor) | Standard of Care (Chemo- & Radiotherapy) | Immunotherapy (e.g., Checkpoint Inhibitors, CAR-T) | Lytic Induction Therapy |
| Target | EBV Nuclear Antigen 1 (EBNA1) | Rapidly dividing cells (non-specific) | Immune checkpoints (e.g., PD-1/PD-L1), EBV-specific antigens | Latent-to-lytic switch of EBV |
| Mechanism | Inhibition of viral genome maintenance | DNA damage, induction of apoptosis | Enhancement of anti-tumor immune response | Reactivation of viral lytic cycle, enabling antiviral drug action |
| Selectivity | High (targets viral protein) | Low | High (targets immune cells or specific antigens) | Moderate (targets EBV-infected cells) |
| Common Side Effects | Generally well-tolerated (Grade 1-3 adverse events reported) | Mucositis, xerostomia, hearing loss, nausea, myelosuppression | Immune-related adverse events (e.g., colitis, pneumonitis) | Anemia, thrombocytopenia, intestinal issues |
Table 2: Quantitative Efficacy Data for VK-2019 (Phase I/IIa Clinical Trial in NPC)
| Efficacy Parameter | Result |
| Objective Response Rate (ORR) | One partial response observed in 23 patients. |
| Pharmacodynamic Effects | - Decrease in plasma EBV DNA levels in some patients.- Reduction in EBV genome copy number in tumor biopsies.- Decrease in viral gene expression (LMP2, gp150) in tumor biopsies. |
| Maximum Tolerated Dose (MTD) | Not established, well-tolerated up to 1800 mg/day. |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for EBNA1 DNA Binding
This assay is used to determine if a compound interferes with the binding of EBNA1 to its target DNA sequences within the EBV genome in living cells.
-
Cell Treatment: EBV-positive NPC cells (e.g., C666-1) are treated with the EBNA1 inhibitor (e.g., a VK-2019 analog) or a vehicle control for a specified time.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to EBNA1 is used to pull down EBNA1-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of a specific EBV DNA sequence (e.g., the dyad symmetry element of oriP) is quantified by qPCR to determine the extent of EBNA1 binding. A reduction in the amount of precipitated DNA in treated cells compared to control cells indicates inhibition of EBNA1 binding.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: EBV-positive and EBV-negative cell lines are seeded in microplates.
-
Compound Treatment: Cells are treated with various concentrations of the EBNA1 inhibitor or a vehicle control.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Detection: An anti-BrdU antibody conjugated to an enzyme is added. Following the addition of a substrate, the amount of incorporated BrdU is quantified by measuring the absorbance or fluorescence, which is proportional to the number of proliferating cells. A selective decrease in proliferation of EBV-positive cells indicates the compound's specific activity.
Visualizing the Pathways and Processes
EBNA1 Signaling Pathway
The following diagram illustrates the central role of EBNA1 in the maintenance of the EBV genome and its influence on cellular signaling pathways.
Caption: EBNA1's role in EBV maintenance and cellular signaling.
Experimental Workflow for a First-in-Human Clinical Trial of an EBNA1 Inhibitor
This diagram outlines the typical phases and key activities in a clinical trial designed to evaluate a novel compound like VK-2019.
Caption: Workflow of a Phase I/IIa clinical trial for an EBNA1 inhibitor.
Conclusion
VK-2019 represents a novel, targeted approach for the treatment of EBV-positive malignancies by inhibiting the essential viral protein EBNA1. Early clinical data suggest a favorable safety profile and on-target biological activity. While the objective response rate in the initial trial was modest, the pharmacodynamic evidence supports the proposed mechanism of action. Further investigation is warranted to optimize dosing schedules and explore potential combination therapies. In comparison to the broad-acting and often toxic standard-of-care treatments, VK-2019 offers a highly selective mechanism. It also provides a distinct alternative to immunotherapies and lytic induction strategies, which leverage different aspects of the host-virus interaction. The continued development of EBNA1 inhibitors like VK-2019 holds promise for a more targeted and less toxic treatment paradigm for patients with EBV-associated cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, VK-2019, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of VK13, a potent dual inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3C-like protease (3CLpro). The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer an objective assessment of this compound's performance against related targets.
Data Presentation
This compound has demonstrated high potency against its primary targets, human cathepsin L and SARS-CoV-2 3CLpro[1][2]. A comprehensive assessment of its specificity requires a comparative analysis of its inhibitory activity against related proteases. The following table summarizes the known inhibition constants (Ki) for this compound against its primary targets.
While specific inhibitory data for this compound against a panel of related proteases is not publicly available, this guide includes data for other relevant inhibitors against these off-targets to provide a framework for specificity comparison. This comparative data is essential for understanding the selectivity profile of a given inhibitor.
| Target | Inhibitor | Inhibition Constant (Ki) / IC50 | Reference |
| Primary Targets | |||
| Human Cathepsin L (hCatL) | This compound (Compound 6) | 0.55 nM (Ki) | [2] |
| SARS-CoV-2 3CLpro | This compound (Compound 6) | 2.6 nM (Ki) | [2] |
| Related Human Cysteine Proteases | |||
| Cathepsin B | SID 26681509 | 618 nM (IC50) | [3] |
| Cathepsin K | SID 26681509 | >8.4 µM (IC50) | [3] |
| Cathepsin S | SID 26681509 | >8.4 µM (IC50) | [3] |
| Cathepsin V | SID 26681509 | >8.4 µM (IC50) | [3] |
| Related Viral Proteases | |||
| SARS-CoV 3CLpro | Compound 7j | Submicromolar (IC50) | [4] |
| MERS-CoV 3CLpro | Compound 6j | 0.04 µM (EC50) | [2][4] |
Note: The data for SID 26681509, compound 7j, and compound 6j are provided as representative examples of selectivity profiling against related proteases. Further experimental validation is required to determine the specific activity of this compound against these targets.
Experimental Protocols
To assess the specificity of an inhibitor like this compound, robust and standardized biochemical assays are crucial. The following are detailed methodologies for determining the inhibitory activity against human cathepsin L and SARS-CoV-2 3CLpro.
Human Cathepsin L Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the proteolytic activity of cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
Cathepsin L assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Test inhibitor (this compound)
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and recombinant human cathepsin L.
-
Include wells for a positive control (with a known cathepsin L inhibitor) and a negative control (enzyme and substrate without inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This high-throughput screening assay utilizes a Förster Resonance Energy Transfer (FRET) substrate to measure the enzymatic activity of 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
3CLpro assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the 3CLpro cleavage sequence)
-
Test inhibitor (this compound)
-
Positive control inhibitor (e.g., a known 3CLpro inhibitor)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer.
-
Add the test inhibitor at various concentrations and recombinant SARS-CoV-2 3CLpro to the wells of the microplate.
-
Include positive and negative control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Measure the increase in fluorescence intensity that occurs as the substrate is cleaved, separating the fluorophore from the quencher. Typical excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 340/490 nm for an Edans/Dabcyl pair).
-
Monitor the reaction kinetically for 30-60 minutes.
-
Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 and Ki values as described in the cathepsin L assay protocol.
Mandatory Visualization
The following diagrams illustrate the key biological pathways in which the targets of this compound are involved. These visualizations are generated using the Graphviz DOT language.
Caption: Cathepsin L-mediated lysosomal degradation pathway.
Caption: Role of 3CLpro in SARS-CoV-2 replication cycle.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.bg.ac.rs [chem.bg.ac.rs]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VK13 (Kv1.3 Blockers) and Interferon Beta-1a for the Treatment of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of a novel therapeutic class, VK13 (represented by Kv1.3 channel blockers), against an established treatment for relapsing-remitting multiple sclerosis (MS), Interferon beta-1a. This document is intended for an audience with expertise in drug development and immunology and aims to present a balanced comparison based on available preclinical and clinical data.
Important Note on Data Comparison: The following guide juxtaposes preclinical data from animal models for this compound with clinical data from human trials for Interferon beta-1a. This comparison is intended for informational purposes to highlight the potential of Kv1.3 blockers but must be interpreted with caution. Preclinical results are not directly predictive of clinical efficacy or safety in humans. Head-to-head clinical trials are required for a definitive comparison.
Data Presentation
The following tables summarize the available quantitative data for a representative Kv1.3 blocker, Dalazatide (formerly ShK-186), and Interferon beta-1a.
Table 1: Efficacy Data of Dalazatide (Kv1.3 Blocker) in a Preclinical Model of Multiple Sclerosis
| Parameter | Vehicle (Control) | Dalazatide (100 µg/kg) | Percent Reduction | Data Source |
| Mean Clinical Score (EAE Model) | ~3.5 | ~1.5 | ~57% | Preclinical (Rat Model)[1] |
EAE (Experimental Autoimmune Encephalomyelitis) is a widely used animal model for multiple sclerosis. Clinical score is a standardized measure of disease severity in the EAE model, with higher scores indicating more severe paralysis.
Table 2: Efficacy Data of Interferon beta-1a in a Pivotal Phase III Clinical Trial (PRISMS Study)
| Parameter | Placebo | Interferon beta-1a (22 mcg) | Interferon beta-1a (44 mcg) | Data Source |
| Annualized Relapse Rate | 2.56 | 1.82 | 1.73 | Clinical Trial (Human)[2] |
| Reduction vs. Placebo | - | 27% | 33% | Clinical Trial (Human)[2] |
The PRISMS (Prevention of Relapses and Disability by Interferon β-1a Subcutaneously in Multiple Sclerosis) study was a large, randomized, placebo-controlled trial that established the efficacy of Interferon beta-1a for relapsing-remitting MS.
Experimental Protocols
Preclinical Efficacy Assessment of a Kv1.3 Blocker (Dalazatide) in the Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of Dalazatide in a rat model of multiple sclerosis.
Animal Model: Lewis rats are typically used for the induction of EAE.
Induction of EAE:
-
Myelin basic protein (MBP) is emulsified in Complete Freund's Adjuvant (CFA).
-
Rats are immunized with the MBP-CFA emulsion via subcutaneous injection to induce an autoimmune response against the myelin sheath of nerve cells.
-
On the day of immunization and 48 hours later, animals receive an intraperitoneal injection of Pertussis Toxin to facilitate the entry of pathogenic T cells into the central nervous system.
Treatment Protocol:
-
Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Upon the onset of clinical symptoms, animals are randomized to receive either vehicle control or Dalazatide at a specified dose (e.g., 100 µg/kg) via subcutaneous injection.
-
Treatment is administered daily or at other specified intervals for a defined period.
Outcome Measures:
-
Primary Outcome: Daily clinical scores are recorded to assess the severity and progression of the disease. The mean clinical score over the treatment period is a key efficacy endpoint.
-
Secondary Outcomes:
-
Body weight is monitored as an indicator of general health.
-
Histopathological analysis of the spinal cord is performed at the end of the study to assess the degree of inflammation and demyelination.
-
Immunological analyses, such as the measurement of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) in peripheral blood or lymphoid tissues, are conducted to evaluate the mechanism of action.
-
Clinical Efficacy Assessment of Interferon beta-1a in Relapsing-Remitting Multiple Sclerosis (PRISMS Study)
Objective: To evaluate the efficacy and safety of two doses of subcutaneous Interferon beta-1a in patients with relapsing-remitting multiple sclerosis.[2]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
Patient Population: Patients aged 18-50 years with a diagnosis of relapsing-remitting MS and a baseline Expanded Disability Status Scale (EDSS) score of 0-5.0.[2]
Treatment Protocol:
-
Patients were randomly assigned to one of three treatment groups: placebo, Interferon beta-1a 22 mcg, or Interferon beta-1a 44 mcg.[2]
-
The assigned treatment was self-administered via subcutaneous injection three times per week for two years.[2]
Outcome Measures:
-
Primary Endpoint: The number of clinical relapses over the two-year study period. The annualized relapse rate was calculated for each treatment group.[2]
-
Secondary Endpoints:
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
Comparative Analysis of VK2809: A Therapeutic Candidate for Metabolic Disorders
Initial Assessment: An extensive search for "VK13" did not yield information on a specific therapeutic agent with this designation. It is presumed that the query may have intended to investigate a compound from Viking Therapeutics' pipeline, with VK2809 being a prominent candidate in clinical development for metabolic diseases. This guide will, therefore, focus on the therapeutic potential of VK2809.
VK2809 is an orally available, small molecule, liver-selective thyroid hormone receptor beta (TRβ) agonist.[1][2] This targeted action is designed to provide the therapeutic benefits of thyroid hormone on lipid metabolism while minimizing the potential for adverse effects in other tissues.[2][3] Clinical trials have primarily focused on its efficacy in non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), and related metabolic conditions.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from the Phase 2b VOYAGE clinical trial of VK2809 in patients with biopsy-confirmed NASH and fibrosis.
Table 1: Efficacy of VK2809 in the Phase 2b VOYAGE Study (52 Weeks)
| Endpoint | Placebo | VK2809 (5 mg QOD) | VK2809 (10 mg QOD) |
| NASH Resolution with No Worsening of Fibrosis | 29% | 63% - 75% (p<0.05 for each treatment group) | 63% - 75% (p<0.05 for each treatment group) |
| Fibrosis Improvement (≥1 stage) with No Worsening of NASH | 34% | 51.9% (p=0.0304) | 56.8% (p=0.0497) |
| NASH Resolution AND Fibrosis Improvement (≥1 stage) | 20% | 40% - 50% (p<0.05 for the 5 mg and 10 mg QOD cohorts) | 40% - 50% (p<0.05 for the 5 mg and 10 mg QOD cohorts) |
| Mean Relative Reduction in Liver Fat (MRI-PDFF) | -3.7% (at 12 weeks) | -36.8% (p<0.0001 at 12 weeks) | -51.7% (p<0.0001 at 12 weeks) |
| Proportion of Patients with ≥30% Liver Fat Reduction | 13.6% (at 12 weeks) | 66.7% (p<0.0001 at 12 weeks) | 84.9% (p<0.0001 at 12 weeks) |
QOD: Every Other Day Data compiled from multiple sources reporting on the VOYAGE trial.[1][4][5][6][7][8]
Table 2: Lipid Profile Changes with VK2809 Treatment (52 Weeks)
| Lipid Parameter | Placebo-Adjusted Reduction with VK2809 |
| Low-Density Lipoprotein Cholesterol (LDL-C) | 20% - 25% (p<0.01 for each arm) |
| Triglycerides | Statistically significant reductions |
| Atherogenic Proteins (ApoB, Lp(a), ApoC-III) | Statistically significant reductions |
Data from the VOYAGE Phase 2b study.[1][8]
Table 3: Safety and Tolerability of VK2809 (52 Weeks)
| Adverse Events (AEs) | VK2809 | Placebo |
| Treatment-Related AEs Reported as Mild or Moderate | 94% | Similar to treatment arms |
| Discontinuations due to AEs | Low and balanced among placebo and treatment arms | Low and balanced among treatment and placebo arms |
| Gastrointestinal-Related AEs (nausea, diarrhea, vomiting) | Similar rates to placebo | Similar rates to VK2809 |
Data from the VOYAGE Phase 2b study.[1][9]
Experimental Protocols
The primary source of the presented data is the VOYAGE Phase 2b clinical trial . A detailed outline of its methodology is provided below.
VOYAGE Phase 2b Study Protocol
-
Objective: To assess the efficacy, safety, and tolerability of VK2809 in patients with biopsy-proven NASH and fibrosis.[4][10]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5][10]
-
Patient Population: Adults with biopsy-confirmed NASH with fibrosis (stages F1, F2, and F3).[1][4]
-
Intervention: Patients were randomized to receive oral capsules of VK2809 at various doses (1 mg, 2.5 mg, 5 mg, or 10 mg) or a placebo, administered once daily or every other day for 52 weeks.[4]
-
Primary Endpoint: The primary outcome was the change in liver fat content from baseline to 12 weeks, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[1][2]
-
Secondary Endpoints: Secondary objectives included the evaluation of histologic changes assessed by hepatic biopsy after 52 weeks of treatment, focusing on NASH resolution and fibrosis improvement.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of VK2809 and the workflow of the VOYAGE clinical trial.
Caption: Signaling pathway of VK2809 in hepatocytes.
References
- 1. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 6. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 7. Viking Builds Case for NASH Hopeful With Histological Data - BioSpace [biospace.com]
- 8. Ligand Pharmaceuticals Incorporated - Ligand’s Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 9. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Review of Kv1.3 Potassium Channel Inhibitors for Autoimmune Diseases and Other Indications
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its preferential expression and functional role in chronically activated effector memory T cells (TEM cells), which are key drivers of these conditions, make it an attractive target for selective immunomodulation. This guide provides a comparative review of prominent Kv1.3 inhibitors, including peptide-based and small molecule compounds, with a focus on their performance, selectivity, and the experimental data supporting their development.
Quantitative Comparison of Kv1.3 Inhibitors
The following table summarizes the in vitro potency and selectivity of several key Kv1.3 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is assessed by comparing the IC50 for Kv1.3 to that of other related potassium channels, such as those found in cardiac (Kv1.5) and neuronal (Kv1.1, Kv1.2) tissues, to predict potential off-target effects.
| Compound Class | Compound | Target | IC50/EC50 | Selectivity vs. Kv1.5 | Selectivity vs. Kv1.1 | Cell Type/Method |
| Peptide | Margatoxin | Kv1.3 | ~36-50 pM[1] | - | Less selective (also inhibits Kv1.1 and Kv1.2) | Human T lymphocytes |
| ShK Toxin | Kv1.3 | ~10 pM | Less selective (also inhibits Kv1.1, Kv1.6, Kv3.2) | - | - | |
| Dalazatide (B12777948) (ShK-186) | Kv1.3 | 69 pM | ~100-fold | ~100-fold | - | |
| HsTX1[R14A] | Kv1.3 | ~45 pM | - | >2,000-fold | Mammalian cells | |
| Small Molecule | PAP-1 | Kv1.3 | 2 nM[2] | 23-fold[2] | 33 to 125-fold[2] | L929 cells (manual whole-cell patch clamp)[3] |
| Psora-4 | Kv1.3 | 3 nM | Active at Kv1.5 (IC50 = 7.7 nM) | 17 to 70-fold (over various Kv1 channels) | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Kv1.3 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is the gold standard for measuring the inhibitory activity of compounds on ion channels like Kv1.3.
Objective: To determine the concentration-dependent inhibitory effect of a compound on Kv1.3 channel currents and calculate its IC50 value.
Materials:
-
Cells expressing Kv1.3 channels (e.g., human T lymphocytes, Ltk- cells, or Xenopus oocytes).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: e.g., 135 mM NaCl, 5mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES, pH 7.4.[4]
-
Intracellular (pipette) solution: e.g., 100 mM KCl, 40 mM KF, 1 mM CaCl2, 1 mM MgCl2, 10 mM EGTA, and 10 mM HEPES, pH 7.4.[4]
-
Test compound stock solution.
Procedure:
-
Culture cells expressing Kv1.3 channels on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[5]
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).[3]
-
Record baseline Kv1.3 currents.
-
Perfuse the cell with increasing concentrations of the test compound and record the resulting inhibition of the Kv1.3 current.
-
Analyze the data by plotting the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50.
Clinical Trial Protocol for Dalazatide in Plaque Psoriasis
The following is a summary of the protocol for the Phase 1b clinical trial of dalazatide in patients with plaque psoriasis (NCT02435342).[6]
Objective: To evaluate the safety, tolerability, and pharmacodynamics of dalazatide in patients with active plaque psoriasis.[7]
Study Design:
-
A randomized, double-blind, placebo-controlled study.[8]
-
Patients were randomized to receive subcutaneous injections of dalazatide (30 mcg or 60 mcg) or placebo twice weekly for 4 weeks.[8][9]
Participant Population:
-
Adults (18-65 years) with active plaque psoriasis affecting ≥3% of their body surface area.[6][7]
-
Patients were required to have at least one target psoriatic plaque of a certain size and severity.[6][7]
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events, physical examinations, and laboratory tests.[7]
-
Secondary:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the science.
The diagram above illustrates the critical role of the Kv1.3 channel in T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated that leads to the opening of CRAC channels and an influx of calcium (Ca²⁺). The Kv1.3 channel facilitates the efflux of potassium ions (K⁺), which is essential for maintaining the negative membrane potential required for a sustained Ca²⁺ influx.[10][11] This rise in intracellular Ca²⁺ activates calcineurin, which in turn dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like IL-2 and IFN-γ.[10] Kv1.3 inhibitors block this process by preventing K⁺ efflux, thereby depolarizing the cell membrane and reducing the driving force for Ca²⁺ entry.
The workflow for a whole-cell patch-clamp experiment to determine the IC50 of a Kv1.3 inhibitor is depicted above. The process begins with the preparation of cells, micropipettes, and recording solutions. The recording phase involves carefully approaching a cell, forming a tight seal with the membrane, and then breaking into the cell to gain electrical access. The cell's membrane potential is then controlled, and Kv1.3 currents are elicited and recorded before and after the application of the test compound at various concentrations. Finally, the collected data is analyzed to determine the compound's potency.
Conclusion
The selective inhibition of the Kv1.3 potassium channel represents a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders. Both peptide-derived and small molecule inhibitors have demonstrated high potency and selectivity for Kv1.3, with compounds like dalazatide advancing into clinical trials and showing encouraging results. The continued development and optimization of Kv1.3 inhibitors, guided by rigorous preclinical and clinical evaluation as outlined in this guide, hold the potential to deliver a new class of targeted immunomodulatory therapies.
References
- 1. Influence of the multidrug transporter inhibitors on the activity of Kv1.3 voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A 4 Week Study of the Safety, Tolerability, and Pharmacodynamics of ShK-186 (Dalazatide) in Active Plaque Psoriasis [ctv.veeva.com]
- 8. Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VK13: A Procedural Guide for Laboratory Personnel
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for VK13, a potent inhibitor of human cathepsin L (hCatL) and SARS-CoV-2 3CLpro. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a risk-based approach grounded in established laboratory safety principles for managing research chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.
-
Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted N95 or higher-rated respirator is recommended.
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be managed through a licensed hazardous waste disposal company. The following steps provide a general workflow for its collection and preparation for disposal.
-
Waste Identification and Segregation:
-
Pure, unused this compound powder should be collected in a separate, clearly labeled hazardous waste container.
-
Solutions of this compound (e.g., in DMSO) should be collected in a designated liquid waste container for halogenated or non-halogenated solvents, depending on the solvent used. Do not mix incompatible waste streams.
-
Contaminated labware (e.g., pipette tips, vials, gloves) should be collected in a solid hazardous waste container.
-
-
Container Selection and Labeling:
-
Use only containers that are compatible with the chemical and solvent. For instance, use a high-density polyethylene (B3416737) (HDPE) container for most solvent wastes.
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name ("this compound, Cathepsin L Inhibitor"), the molecular formula (C24H28N4O5), and the approximate concentration and quantity. Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all available information on this compound.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C24H28N4O5 |
| Molecular Weight | 452.50 g/mol |
| Storage Temperature | -20°C (as powder) |
Experimental Protocols
As no specific experimental protocols for disposal were found, the above step-by-step procedure is based on standard best practices for chemical waste management in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, for which a specific SDS is not available.
Caption: Workflow for the disposal of research chemical this compound.
Unable to Provide Personal Protective Equipment Guidelines for "VK13" as it is Not Identified as a Chemical Substance
Initial research indicates that "VK13" is a transaction code within SAP (Systems, Applications, and Products) software, used for displaying condition records. It is not identified as a chemical or laboratory substance. Consequently, information regarding personal protective equipment (PPE), handling procedures, or disposal guidelines for a chemical designated "this compound" is not available.
The search for safety and logistical information related to "this compound" did not yield any Safety Data Sheets (SDS) or chemical handling protocols for a substance with this name. The results consistently point to its use in the context of SAP software for managing sales and distribution data.[1][2][3][4][5]
For the safe handling of any chemical, it is crucial to refer to the specific Safety Data Sheet provided by the manufacturer. The SDS contains detailed information on potential hazards, required personal protective equipment, first-aid measures, and disposal considerations.
In the absence of any identifiable chemical substance "this compound," the requested procedural guidance, quantitative data tables, and experimental workflow diagrams for its handling cannot be generated. It is recommended to verify the name and nature of the substance for which safety information is required.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
